molecular formula C9H7BrO2 B7807838 2-Propenoic acid, 3-(2-bromophenyl)-

2-Propenoic acid, 3-(2-bromophenyl)-

Cat. No.: B7807838
M. Wt: 227.05 g/mol
InChI Key: OMHDOOAFLCMRFX-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(2-bromophenyl)- is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 3-(2-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-(2-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDOOAFLCMRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295766
Record name 3-(2-Bromophenyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-56-1
Record name 3-(2-Bromophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7499-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Propenoic acid 3-(2-bromophenyl)- chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: o-Bromocinnamic Acid

CAS Registry Number: 7345-79-1 (trans-isomer) | Molecular Formula: C


H

BrO

[1]

Part 1: Executive Summary & Chemical Identity

2-Propenoic acid, 3-(2-bromophenyl)- (herein referred to as o-bromocinnamic acid) is a pivotal organohalide building block in medicinal chemistry and materials science. Unlike its para- and meta- isomers, the ortho-positioning of the bromine atom provides a unique steric and electronic environment that facilitates intramolecular cyclization reactions. It serves as a primary scaffold for the synthesis of fused heterocycles—specifically indoles, quinolines, and coumarins—via Palladium-catalyzed cross-coupling methodologies.

Structural Analysis & Isomerism

The molecule exists primarily in the thermodynamically stable trans (


) configuration. The cis (

) isomer is sterically congested due to the clash between the carboxylic acid moiety and the ortho-bromine atom, making it synthetically elusive without photochemical isomerization.

Critical Distinction: Researchers often confuse o-bromocinnamic acid with 3-(2-bromophenyl)propionic acid (CAS 15115-58-9). The latter is the saturated (hydrogenated) derivative. Ensure the presence of the


-unsaturation (alkene double bond) for reactivity described in this guide.
Physicochemical Profile[2][3][4][5][6]
PropertyValueNotes
Molecular Weight 227.05 g/mol
Melting Point 216 – 220 °CDistinctly higher than saturated analog (98–102 °C).
Appearance White to off-white crystalline powderMay yellow upon light exposure (photodegradation).
Solubility DMSO, Ethanol, Methanol, DMFPoorly soluble in water; soluble in alkaline aq. solutions.
pKa (Predicted) ~4.02More acidic than cinnamic acid (4.44) due to inductive effect of Br.
H-Bond Donors/Acceptors 1 / 2Carboxylic acid functionality.

Part 2: Synthetic Pathways

Two primary routes exist for the synthesis of o-bromocinnamic acid. The Knoevenagel Condensation (Doebner Modification) is preferred for multi-gram laboratory scale due to its operational simplicity and avoidance of transition metals. The Heck Reaction is preferred when starting from aryl halides.

Method A: Knoevenagel Condensation (Doebner Modification)

This classical route utilizes the high acidity of malonic acid protons to attack the carbonyl of o-bromobenzaldehyde.

Reagents: o-Bromobenzaldehyde, Malonic Acid, Pyridine, Piperidine (cat).

Knoevenagel Start o-Bromobenzaldehyde + Malonic Acid Base Pyridine/Piperidine (Deprotonation) Start->Base Reflux Inter Aldol Intermediate Base->Inter Nucleophilic Attack Elim Decarboxylation (-CO2) Inter->Elim -H2O Prod o-Bromocinnamic Acid (E-Isomer) Elim->Prod Thermodynamic Control

Figure 1: The Doebner modification pathway favoring the formation of the Trans (E) isomer via decarboxylative elimination.

Protocol:

  • Charge: In a round-bottom flask, dissolve o-bromobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-4 volumes).

  • Catalyze: Add catalytic piperidine (0.1 eq).

  • Reflux: Heat to 80–100°C for 4–6 hours. Evolution of CO

    
     gas indicates reaction progress.
    
  • Quench: Pour the cooled reaction mixture into ice-cold HCl (2M) to neutralize pyridine and precipitate the acid.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water to remove traces of unreacted aldehyde.

Method B: The Heck Reaction

Useful for introducing the acrylic moiety onto an aryl halide ring.

Protocol: React o-bromoiodobenzene with acrylic acid using Pd(OAc)


 (catalyst) and Et

N (base) at 100°C. Note that o-bromoiodobenzene is used because the C-I bond is more reactive to oxidative addition than the C-Br bond, leaving the bromine intact for subsequent derivatization [1].

Part 3: Reactivity & Molecular Architecture

The defining feature of o-bromocinnamic acid is the ortho-effect . The proximity of the bromine atom to the alkene side chain allows for Intramolecular Mizoroki-Heck Cyclization . This is a powerful strategy for synthesizing fused heterocycles.

Mechanism: Palladium-Catalyzed Cyclization

In the presence of Pd(0), the molecule undergoes oxidative addition at the C-Br bond, followed by intramolecular migratory insertion into the alkene, and finally


-hydride elimination to form a ring.

HeckCycle Substrate o-Bromocinnamic Acid (Precursor) OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd Pd(0) Catalyst MigIns Migratory Insertion (Carbopalladation of Alkene) OxAdd->MigIns Intramolecular BetaElim Beta-Hydride Elimination MigIns->BetaElim BetaElim->OxAdd Catalytic Cycle Product Fused Heterocycle (e.g., Coumarin/Indole deriv.) BetaElim->Product Regeneration of Pd(0)

Figure 2: The intramolecular Heck cycle utilizing the ortho-bromo handle for ring closure.

Key Application:

  • Coumarin Synthesis: If the carboxylic acid is converted to an ester or phenol derivative, this cyclization yields coumarins.

  • Indole Synthesis: Reaction with amines followed by cyclization yields indole-3-acrylic acid derivatives.

Part 4: Pharmaceutical & Research Applications[3][7][8]

Drug Development (Scaffold Diversity)

o-Bromocinnamic acid derivatives are potent intermediates for Ozagrel (anti-platelet agent) analogs. While Ozagrel itself is derived from p-imidazolyl cinnamic acid, the ortho-bromo derivatives are explored for:

  • Anti-diabetic Agents: Cinnamic acid derivatives stimulate insulin secretion.[2] The ortho-substitution alters lipophilicity (LogP), improving membrane permeability compared to unsubstituted cinnamic acid [2].

  • Anti-microbial Agents: The

    
    -unsaturated ketone/acid motif acts as a Michael acceptor, potentially alkylating bacterial enzymes.
    
Material Science (Photocrosslinking)

The cinnamate moiety undergoes [2+2] cycloaddition upon UV irradiation. The ortho-bromo group provides a heavy-atom effect, which can enhance intersystem crossing (ISC) to the triplet state, potentially altering the kinetics of photodimerization in polymer networks.

Part 5: Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][3][4]
Eye Irritation H319Causes serious eye irritation.[1][3][4][5]
STOT-SE H335May cause respiratory irritation.[1][3]

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety goggles. The powder is fine and can be an inhalation irritant; use a dust mask or handle in a fume hood.

  • Storage: Store in a cool, dry place. Light sensitive (store in amber vials).

  • First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.[3][5]

References

  • Organic Reactions. (2002). The Intramolecular Heck Reaction.[6][7][8] Wiley Online Library. Link

  • Adisakwattana, S. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications.[9] Nutrients, 9(2), 163. Link

  • National Institute of Standards and Technology (NIST). (2023). (E)-3-(2-Bromophenyl)propenoic acid Spectral Data. NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2024). 2-Bromocinnamic Acid Compound Summary. National Library of Medicine. Link

Sources

o-Bromocinnamic acid vs p-bromocinnamic acid reactivity differences

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Differences Between o-Bromocinnamic and p-Bromocinnamic Acid

Abstract

The positional isomerism of substituents on an aromatic ring can induce profound changes in molecular reactivity. This guide provides a detailed examination of the reactivity differences between ortho-bromocinnamic acid and para-bromocinnamic acid. We will explore the underlying electronic and steric principles that govern these differences and provide practical, field-proven insights for researchers, scientists, and drug development professionals. The discussion is grounded in established reaction mechanisms, supported by experimental protocols and comparative data, to offer a comprehensive understanding of how the placement of a single bromine atom dictates the chemical behavior of the cinnamic acid framework.

Introduction: The Subtle Influence of Isomerism

Cinnamic acid and its derivatives are a cornerstone of organic synthesis, serving as precursors for pharmaceuticals, fragrances, and other high-value materials.[1][2] Their rich chemistry stems from three key functional regions: the aromatic ring, the acrylic acid sidechain, and the carboxylic acid group. When a substituent is introduced onto the phenyl ring, its position—be it ortho, meta, or para—is not a trivial detail. It fundamentally alters the molecule's electronic landscape and three-dimensional structure, thereby dictating its reactivity.

This guide focuses on two such isomers: o-bromocinnamic acid and p-bromocinnamic acid. By dissecting their behavior in key organic transformations, we aim to elucidate the causal relationships between substituent position and chemical reactivity, providing a predictive framework for chemists working with these and related structures.

Structural and Electronic Foundations

The primary drivers of reactivity differences are the electronic effects of the bromine substituent and the steric environment around the molecule's reactive centers.

Electronic Effects: A Tale of Two Forces

The bromine atom, like other halogens, exerts two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.[3]

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the benzene ring.[3][4] This effect donates electron density, primarily to the ortho and para positions.

While the inductive effect generally outweighs the resonance effect for halogens, making them overall deactivating groups, the resonance donation partially mitigates this deactivation at the ortho and para positions.[3]

  • In p-bromocinnamic acid , these effects are well-balanced. The bromine atom deactivates the entire conjugated system, including the alkene double bond, making it less nucleophilic than unsubstituted cinnamic acid.

  • In o-bromocinnamic acid , the -I effect is more pronounced on the acrylic acid sidechain due to its proximity. More importantly, a powerful steric interaction comes into play.

The "Ortho Effect": Steric Hindrance as a Dominant Factor

In o-bromocinnamic acid, the bulky bromine atom is adjacent to the acrylic acid group. This proximity forces the carboxyl group to twist out of the plane of the benzene ring to minimize steric strain.[5] This phenomenon, known as the ortho effect , has critical consequences:

  • Disrupted Conjugation: The planarity of the molecule is broken, inhibiting resonance between the carboxyl group and the phenyl ring.[5]

  • Increased Steric Shielding: The ortho-bromine atom physically blocks access to the adjacent carboxylic acid and the nearby vinyl group.

The interplay of these electronic and steric factors leads to distinct reactivity profiles, which we will now explore through specific reaction classes.

electronic_effects cluster_ortho o-Bromocinnamic Acid cluster_para p-Bromocinnamic Acid o_acid Structure o_effects Electronic & Steric Factors o_acid->o_effects o_inductive Strong Inductive Effect (-I) (Proximity) o_effects->o_inductive o_steric Ortho Effect: - Carboxyl group twists - Conjugation disrupted - Steric shielding o_effects->o_steric p_acid Structure p_effects Electronic Factors p_acid->p_effects p_inductive Inductive Effect (-I) p_effects->p_inductive p_resonance Resonance Effect (+R) p_effects->p_resonance

Caption: Electronic and steric factors in o- and p-bromocinnamic acid.

Comparative Reactivity in Key Transformations

Electrophilic Addition to the Alkene Double Bond

The addition of electrophiles, such as bromine (Br₂), across the C=C double bond is a fundamental reaction for cinnamic acids. The reaction proceeds via a cyclic bromonium ion intermediate, followed by nucleophilic attack.[6][7]

  • p-Bromocinnamic Acid: The electron-withdrawing bromine atom deactivates the double bond, making the reaction slower than with unsubstituted cinnamic acid. The reaction proceeds cleanly to yield the dibromo adduct.

  • o-Bromocinnamic Acid: The deactivation is even more pronounced due to the stronger inductive effect from the proximate bromine. Furthermore, steric hindrance from the ortho-substituent may slightly impede the approach of the electrophile. Some studies have also shown that bromination of cinnamic acids can lead to the formation of β-lactone intermediates.[8]

Experimental Protocol: Comparative Bromination

This protocol provides a framework for directly comparing the reactivity of the two isomers.

Objective: To synthesize and compare the yields of 2,3-dibromo-3-(2-bromophenyl)propanoic acid and 2,3-dibromo-3-(4-bromophenyl)propanoic acid.

Materials:

  • o-Bromocinnamic acid

  • p-Bromocinnamic acid

  • 1.0 M solution of Bromine in Dichloromethane (CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Cyclohexene (for quenching)

  • Round-bottom flasks (50 mL), reflux condensers, addition funnels

Procedure:

  • Setup: For each isomer, assemble a 50 mL round-bottom flask with a reflux condenser and an addition funnel.

  • Dissolution: Add 4 mmol of the respective bromocinnamic acid isomer and 10 mL of CH₂Cl₂ to each flask. Add a stir bar.

  • Bromine Addition: Place 4.0 mL of the 1.0 M bromine solution into the addition funnel.

  • Reaction: Heat the mixtures to a gentle reflux. Add the bromine solution dropwise over 20-30 minutes. The disappearance of the red bromine color indicates its consumption.[6]

  • Completion: After the addition is complete, continue to reflux for an additional 15 minutes. If the solution retains a reddish color, add cyclohexene dropwise until the color disappears.

  • Isolation: Cool the reaction flasks in an ice bath for 10-15 minutes to allow the product to crystallize.

  • Filtration: Collect the crystalline product by suction filtration, wash with a small amount of cold CH₂Cl₂, and air dry.

  • Analysis: Determine the mass, yield, and melting point of each product. The difference in reaction time (rate of bromine color disappearance) and final yield can serve as a proxy for relative reactivity.

bromination_workflow start Start: o- and p-Isomers dissolve 1. Dissolve in CH₂Cl₂ start->dissolve reflux 2. Heat to Reflux dissolve->reflux add_br2 3. Add Br₂ Solution Dropwise reflux->add_br2 monitor 4. Monitor Color Change (Reactivity Proxy) add_br2->monitor quench 5. Quench Excess Br₂ (if necessary) monitor->quench cool 6. Cool in Ice Bath quench->cool filter 7. Suction Filtration cool->filter analyze 8. Analyze Yield & Purity filter->analyze

Caption: Experimental workflow for comparative bromination.

Reactions at the Carboxylic Acid Group
  • p-Bromocinnamic Acid: Undergoes standard Fischer esterification with relative ease. The reaction rate is primarily influenced by the electronic nature of the substituent.

  • o-Bromocinnamic Acid: Reactivity is dramatically reduced. The ortho-bromine atom provides significant steric hindrance, physically blocking the nucleophilic attack of the alcohol on the carbonyl carbon.[9] This is a classic manifestation of the ortho effect and represents a major point of divergence in reactivity.

ortho_effect_esterification cluster_para p-Isomer: Unhindered Attack cluster_ortho o-Isomer: Steric Hindrance p_structure Alcohol (ROH) has clear access to the carbonyl carbon. o_structure Bulky ortho-Bromine atom blocks the path of the incoming alcohol nucleophile. o_steric_arrow

Caption: Steric hindrance in o-bromocinnamic acid during esterification.

The removal of the -COOH group is a synthetically valuable transformation.

  • p-Bromocinnamic Acid: Decarboxylation typically requires harsh conditions or specific catalytic systems, such as chemoenzymatic methods or those using hypervalent iodine reagents.[10]

  • o-Bromocinnamic Acid: Is often more susceptible to decarboxylation. The steric strain induced by the ortho effect weakens the C-C bond between the vinyl group and the carboxyl carbon by disrupting the stabilizing conjugation with the aromatic ring.[5] This pre-existing strain lowers the activation energy for decarboxylation, making the reaction more facile compared to the para isomer under similar conditions.

Summary of Properties and Reactivity

The table below summarizes the key distinctions discussed in this guide.

Property/Reactiono-Bromocinnamic Acidp-Bromocinnamic AcidRationale for Difference
Molecular Weight 227.05 g/mol [11]227.05 g/mol Isomers have the same molecular formula.
Melting Point ~131-133 °C (trans)~255-258 °C (trans)Crystal lattice packing is significantly different due to molecular symmetry.
Conjugation Disrupted due to steric hindrance (ortho effect).[5]Planar and fully conjugated.Steric clash between ortho-Br and the side chain forces a non-planar conformation.
Electrophilic Addition (C=C) Slower reaction rate.Slow, but generally faster than the ortho isomer.Stronger inductive deactivation and potential steric hindrance in the ortho isomer.
Esterification (-COOH) Very slow; significantly hindered.[9]Proceeds at a normal rate for a substituted cinnamic acid.Steric hindrance from the ortho-bromine atom blocks nucleophilic attack.
Decarboxylation (-COOH) More facile; lower activation energy.Requires harsher conditions or specific catalysts.[10][12]Steric strain from the ortho effect weakens the C-C bond, facilitating cleavage.[5]

Conclusion for the Practitioner

The choice between o-bromocinnamic acid and p-bromocinnamic acid as a starting material or intermediate is a critical decision with significant downstream consequences. While electronically similar at a superficial level, their reactivities diverge sharply due to the profound influence of the ortho effect .

For synthetic routes requiring modification of the carboxylic acid group, such as ester or amide formation, the para isomer offers a more predictable and less hindered reaction pathway. Conversely, if the desired transformation involves a reaction that is facilitated by steric strain or a weakened bond to the carboxyl group, such as certain decarboxylation reactions, the ortho isomer may prove to be the superior substrate.

This guide has demonstrated that a thorough understanding of both steric and electronic effects is paramount for designing efficient and successful synthetic strategies. By appreciating the nuanced yet powerful influence of substituent position, researchers can better predict reaction outcomes, troubleshoot unexpected results, and unlock new synthetic possibilities.

References

  • A. H. Scrutton, et al. (2017). Chemoenzymatic Hunsdiecker-Type Decarboxylative Bromination of Cinnamic Acids. PMC. Available at: [Link]

  • ResearchGate. (2017). Effect of bromine substituent on optical properties of aryl compounds. Available at: [Link]

  • American Chemical Society. (2001). Superacid-Catalyzed Reactions of Cinnamic Acids and the Role of Superelectrophiles1. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Bromination of Cinnamic acid. Available at: [Link]

  • S. M. A. H. Siddiki, et al. (2017). cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence. PMC. Available at: [Link]

  • LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

  • ChemBK. (2024). alpha-BROMOCINNAMIC ACID. Available at: [Link]

  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 4-hydroxy-/bromocinnamic acids. Available at: [Link]

  • Prateek Sharma, et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2014). Concise bromodecarboxylation of cinnamic acids to β-bromostyrenes. Available at: [Link]

  • MDPI. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available at: [Link]

  • Scribd. (n.d.). Bromination of Trans-Cinnamic Acid. Available at: [Link]

  • ResearchGate. (2021). Catalytic decarboxylative bromination of α,β‐cinnamic acid (CA) by... Available at: [Link]

  • ACS Publications. (1981). Monomer environments during the solid-state photodimerization of trans-p-bromocinnamic acid. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information. Available at: [Link]

  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives: An ERA. Available at: [Link]

  • PubChem. (n.d.). 2-Bromocinnamic Acid. Available at: [Link]

  • PubChem. (n.d.). m-Bromocinnamic acid. Available at: [Link]

  • S. F. D. Santos, et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available at: [Link]

  • N. A. A. Mohd Nordin, et al. (2022). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. PMC. Available at: [Link]

  • ResearchGate. (2003). A study of the reaction of bromine with single crystals of trans-cinnamic acid and a range of its derivatives by infrared and Raman microspectroscopy. Available at: [Link]

  • NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. Available at: [Link]

  • Making Molecules. (n.d.). Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2003). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. Available at: [Link]

  • PubChemLite. (n.d.). P-bromocinnamic acid (C9H7BrO2). Available at: [Link]

  • NIST. (n.d.). 3-Bromocinnamic acid. Available at: [Link]

  • Wikipedia. (n.d.). Ortho effect. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Available at: [Link]

  • ResearchGate. (2020). Decarboxylation reaction of cinnamic acids. Available at: [Link]

  • The Royal Society of Chemistry. (2005). Remarkably high homoselectivity in [2 + 2] photodimerization of trans-cinnamic acids in multicomponent systems. Available at: [Link]

  • Amanote Research. (n.d.). Templating Photodimerization of Trans-Cinnamic Acid. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Decarboxylative functionalization of cinnamic acids. Available at: [Link]

  • J-GLOBAL. (n.d.). β-Bromocinnamic acid. Available at: [Link]

  • A to Z Chemistry. (2020). Ortho effect. Available at: [Link]

  • LibreTexts. (2020). 23.11: Decarboxylation Reactions. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Bromocinnamic Acid (CAS 7345-79-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2-Bromocinnamic acid (CAS 7345-79-1). As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. This document moves beyond a standard Safety Data Sheet (SDS) to explain the rationale behind safety recommendations, empowering researchers to work confidently and securely.

Understanding the Compound: Physicochemical Properties and Reactivity Profile

2-Bromocinnamic acid, with the chemical formula C₉H₇BrO₂, is an organic compound that presents as a white to light yellow powder or crystalline solid[1][2]. Its molecular weight is approximately 227.06 g/mol [3][4]. The 'trans' isomer is a common form of this compound[1]. It is characterized by its limited solubility in water but shows good solubility in organic solvents such as ethanol and acetone[1].

A thorough understanding of a compound's reactivity is foundational to its safe handling. 2-Bromocinnamic acid is stable under normal laboratory conditions[5]. However, it is prudent to avoid strong oxidizing agents and incompatible materials, as detailed in the reactivity section of the supplier's SDS.

PropertyValueSource(s)
CAS Number 7345-79-1[1][2][4][5][6][7]
Molecular Formula C₉H₇BrO₂[1][2][4][7]
Molecular Weight ~227.06 g/mol [2][3][4]
Appearance White to light yellow powder or crystal[1][2]
Solubility Soluble in organic solvents (e.g., ethanol, acetone), less soluble in water[1]
Storage Temperature Room temperature, in a dry and well-ventilated place[2][7][8]

Hazard Identification and Risk Assessment: A Proactive Approach

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromocinnamic acid is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation[2][3][5].

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation[2][3][5][9].

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation[3][5].

The GHS pictograms associated with this compound typically include the exclamation mark (GHS07).

A critical component of laboratory safety is a dynamic risk assessment process. Before any new experiment involving 2-Bromocinnamic acid, a workflow should be established to identify and mitigate potential hazards.

Sources

Distinguishing Positional Isomers: A Comparative Analysis of 2-Bromocinnamic Acid and α-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

In the landscape of drug discovery and organic synthesis, cinnamic acids serve as privileged scaffolds, offering a versatile platform for structural modification. Among their halogenated derivatives, bromocinnamic acids are particularly valuable as synthetic intermediates. However, ambiguity in nomenclature, specifically between 2-bromocinnamic acid and α-bromocinnamic acid, can lead to critical errors in experimental design and interpretation. This technical guide provides a definitive clarification of these two positional isomers. We will dissect their structural, spectroscopic, and chemical differences, explain the causality behind their distinct synthetic routes, and provide validated experimental protocols for their synthesis and characterization. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling precise and informed use of these important chemical entities.

The Foundational Distinction: Nomenclature and Structure

The primary point of divergence between 2-bromocinnamic acid and α-bromocinnamic acid lies in the position of the bromine atom. This is not a trivial distinction; the location of the halogen fundamentally dictates the molecule's electronic properties, steric profile, and subsequent chemical reactivity.

  • 2-Bromocinnamic Acid : In this isomer, the bromine atom is substituted on the phenyl ring at the ortho- (or 2-) position relative to the propenoic acid side chain. Its systematic IUPAC name is (E)-3-(2-bromophenyl)prop-2-enoic acid .[1][2] It is an aryl bromide.

  • α-Bromocinnamic Acid : Here, the bromine atom is attached to the carbon atom alpha to the carboxylic acid group on the propenoic acid backbone. Its systematic IUPAC name is 2-bromo-3-phenylprop-2-enoic acid .[3] It is a vinylic bromide.

The distinct locations of the bromine atom are visualized below.

Figure 1: Core structural difference between the two isomers.

Comparative Physicochemical and Spectroscopic Properties

The isomeric difference manifests in measurable physical and spectroscopic properties. A summary of key data is presented for direct comparison.

Physicochemical Data
Property2-Bromocinnamic Acidα-Bromocinnamic AcidRationale for Difference
IUPAC Name (E)-3-(2-bromophenyl)prop-2-enoic acid[1]2-bromo-3-phenylprop-2-enoic acid[3]Position of bromine atom on the ring vs. the side chain.
CAS Number 7345-79-1 (for trans-isomer)[2]1727-53-3[3][4]Unique identifier for each distinct chemical structure.
Molecular Weight 227.05 g/mol [1][5]227.05 g/mol [3]Isomers have the same molecular formula (C₉H₇BrO₂) and thus the same mass.
Appearance White to light yellow powder/crystal[2]Colorless to yellowish crystal or powder[6]Generally similar for crystalline organic acids.
Melting Point 216-220 °C~131 °C (for Z-isomer), ~163-164 °C (for E-isomer)[6]The ortho-substitution on the phenyl ring in 2-bromocinnamic acid allows for more efficient crystal packing, leading to a significantly higher melting point.
XLogP3 2.5[1]2.8[3]The bromine on the vinyl carbon in the α-isomer slightly increases its calculated lipophilicity compared to the aryl bromide.
Spectroscopic Fingerprints

Spectroscopic analysis provides the most definitive means of distinguishing between the two isomers. The chemical environment of each proton and carbon atom is unique, resulting in distinct NMR spectra.

  • ¹H NMR Spectroscopy:

    • 2-Bromocinnamic Acid: Will show characteristic signals for the vinylic protons (α- and β-protons) as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration.[7] The aromatic region will be complex due to the ortho-bromo substitution.

    • α-Bromocinnamic Acid: Lacks a proton on the α-carbon. Therefore, it will only show a singlet for the single vinylic proton (the β-proton). The aromatic region will resemble that of an unsubstituted phenyl group (a multiplet between 7.2-7.5 ppm).

  • ¹³C NMR Spectroscopy:

    • 2-Bromocinnamic Acid: The carbon atom directly bonded to the bromine on the phenyl ring (C2) will show a signal around 120-125 ppm.

    • α-Bromocinnamic Acid: The vinylic carbon bonded to the bromine (Cα) will have a characteristic shift, differentiating it from the Cβ and the aromatic carbons.

Synthesis Strategies: A Tale of Two Pathways

The choice of synthetic route is dictated by the target position of the bromine atom. The methodologies are fundamentally different and highlight the distinct chemical nature of the C(aryl)-Br and C(vinyl)-Br bonds.

Synthesis cluster_2bromo Synthesis of 2-Bromocinnamic Acid cluster_alphabromo Synthesis of α-Bromocinnamic Acid b2_start 2-Bromobenzaldehyde b2_product 2-Bromocinnamic Acid b2_start->b2_product Knoevenagel or Perkin Condensation (e.g., Pyridine/Piperidine) malonic Malonic Acid a_start Cinnamic Acid a_inter α,β-Dibromo-β-phenylpropionic Acid a_start->a_inter 1. Electrophilic Addition (Br₂) a_product α-Bromocinnamic Acid a_inter->a_product 2. Elimination (Dehydrobromination) (e.g., Alcoholic KOH)

Figure 2: Contrasting synthetic workflows for the two isomers.

Causality Behind Synthetic Choices
  • For 2-Bromocinnamic Acid: The C(aryl)-Br bond is robust and pre-installed. The most logical approach is to build the acrylic acid side chain onto a commercially available 2-bromophenyl starting material. A Knoevenagel or Perkin condensation of 2-bromobenzaldehyde with a suitable C2 synthon (like malonic acid or acetic anhydride) is the most direct and efficient method.[8] This strategy preserves the C-Br bond on the aromatic ring while constructing the desired side chain.

  • For α-Bromocinnamic Acid: The target is to introduce a bromine atom onto the alkene double bond. Starting with cinnamic acid , a two-step sequence is employed.[9]

    • Electrophilic Addition: The double bond of cinnamic acid readily reacts with molecular bromine (Br₂) to form the saturated intermediate, 2,3-dibromo-3-phenylpropanoic acid.[10] This reaction proceeds via a cyclic bromonium ion intermediate.[11]

    • Elimination (Dehydrobromination): The dibromo intermediate is then treated with a base (e.g., alcoholic potassium hydroxide) to eliminate one equivalent of HBr. This step selectively removes a proton and a bromine atom to regenerate the double bond, now with a bromine substituent at the α-position.[9]

Reactivity and Applications in Drug Development

The distinct placement of the bromine atom opens up disparate opportunities for synthetic diversification, a key consideration for medicinal chemists.

  • 2-Bromocinnamic Acid (The Cross-Coupling Handle): The aryl bromide functionality is a cornerstone of modern organic synthesis. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows researchers to easily introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position of the phenyl ring, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • α-Bromocinnamic Acid (The Rigid Scaffold/Alkyne Precursor): The vinylic bromide is less reactive in cross-coupling than its aryl counterpart but offers unique reactivity.

    • Rigidification: Its presence introduces specific steric and electronic properties to the α,β-unsaturated system.

    • Alkyne Synthesis: It is an immediate precursor to phenylpropiolic acid . Treatment with a strong base can induce a second dehydrobromination, converting the double bond into a triple bond.[9] Phenylpropiolic acid derivatives are valuable building blocks in their own right.

    • Nucleophilic Vinylic Substitution: The bromine can be displaced by certain nucleophiles, providing another avenue for derivatization directly on the side chain.

Validated Experimental Protocols

The following protocols are provided as self-validating systems. The expected spectroscopic data serves as a confirmation of product identity and purity.

Protocol: Synthesis of (E)-3-(2-Bromophenyl)prop-2-enoic Acid
  • Principle: A Knoevenagel condensation between 2-bromobenzaldehyde and malonic acid, catalyzed by a base, followed by decarboxylation.

  • Materials:

    • 2-Bromobenzaldehyde (1.0 eq)

    • Malonic Acid (1.2 eq)

    • Pyridine (solvent)

    • Piperidine (catalyst, ~0.1 eq)

    • 10% Hydrochloric Acid

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromobenzaldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to reflux (approx. 90-100°C) for 3-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

    • Cool the mixture to room temperature and pour it slowly into an excess of cold 10% HCl with stirring.

    • A precipitate will form. Collect the crude solid product by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove pyridine hydrochloride.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromocinnamic acid as a white crystalline solid.

  • Validation:

    • Melting Point: Should be sharp and consistent with the literature value (~216-220 °C).

    • ¹H NMR (DMSO-d₆): Expect two doublets for the vinylic protons around δ 6.7 (d, J ≈ 16 Hz, 1H) and δ 7.7 (d, J ≈ 16 Hz, 1H), and a complex multiplet in the aromatic region (δ 7.2-7.8 ppm, 4H).

Protocol: Synthesis of α-Bromocinnamic Acid
  • Principle: Bromination of the double bond in cinnamic acid followed by base-induced dehydrobromination.

  • Materials:

    • (E)-Cinnamic Acid (1.0 eq)

    • Bromine (1.0 eq)

    • Carbon Tetrachloride or Dichloromethane (solvent)

    • Potassium Hydroxide (2.0 eq)

    • Ethanol (solvent for elimination)

    • Concentrated Hydrochloric Acid

  • Procedure:

    • Step 1: Bromination. Dissolve cinnamic acid in CCl₄. Slowly add a solution of bromine in CCl₄ dropwise at room temperature with stirring. The disappearance of the bromine color indicates consumption. Stir for 1-2 hours until the reaction is complete (monitored by TLC). The dibromo-adduct often precipitates and can be filtered off.

    • Step 2: Elimination. Take the crude 2,3-dibromo-3-phenylpropanoic acid and add it to a solution of potassium hydroxide in ethanol.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction, and remove the ethanol under reduced pressure.

    • Dissolve the remaining solid in water and acidify carefully with concentrated HCl until pH ~1-2.

    • The product, α-bromocinnamic acid, will precipitate. Collect the solid by vacuum filtration.

    • Wash with cold water and recrystallize from a suitable solvent (e.g., water or ethanol/water).

  • Validation:

    • Melting Point: Should be sharp and consistent with the literature value (~163-164 °C for the E-isomer).[6]

    • ¹H NMR (CDCl₃): Expect a singlet for the lone vinylic proton around δ 8.1 ppm and a multiplet for the five aromatic protons around δ 7.4-7.6 ppm. The absence of a second coupled vinylic proton is the key diagnostic feature.

Conclusion

While both 2-bromocinnamic acid and α-bromocinnamic acid share the same molecular formula, they are structurally and chemically distinct entities. 2-bromocinnamic acid is an aryl bromide , best synthesized via condensation and primarily used as a scaffold for diversification through cross-coupling reactions. α-bromocinnamic acid is a vinylic bromide , synthesized via an addition-elimination sequence and valued for its unique reactivity and as a precursor to phenylpropiolic acids. A precise understanding and deliberate choice between these isomers, guided by the principles outlined in this guide, are critical for achieving desired outcomes in chemical synthesis and drug development programs.

References

  • Title: Bromination of Cinnamic acid Source: The Royal Society of Chemistry URL: [Link]

  • Title: 2-Bromocinnamic Acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: m-Bromocinnamic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Supplementary Information - General procedure for the synthesis of trans-cinnamic acids Source: The Royal Society of Chemistry URL: [Link]

  • Title: alpha-BROMOCINNAMIC ACID Source: ChemBK URL: [Link]

  • Title: Synthesis of 4-hydroxy-/bromocinnamic acids Source: ResearchGate URL: [Link]

  • Title: Phenylpropiolic Acid Source: Organic Syntheses URL: [Link]

  • Title: Crystal structure of 4-bromocinnamic anhydride Source: IUCr Journals URL: [Link]

  • Title: alpha-Bromocinnamic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Phenylpropargyl aldehyde Source: Organic Syntheses URL: [Link]

  • Title: Solved The reaction of cis and trans cinnamic acid with... Source: Chegg.com URL: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Bromocinnamic Acid via Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

2-Bromocinnamic acid is a high-value heterocyclic precursor, serving as a critical scaffold for the synthesis of indoles, quinolines, and biologically active pharmaceuticals. Its synthesis presents a classic chemoselectivity challenge: the substrate, 1-bromo-2-iodobenzene , contains two electrophilic sites (C–I and C–Br).

This Application Note details a robust, field-proven protocol for the chemoselective Heck coupling of 1-bromo-2-iodobenzene with acrylic acid. By exploiting the kinetic disparity in oxidative addition rates between aryl iodides and aryl bromides, researchers can exclusively functionalize the iodine position, preserving the bromine handle for subsequent cross-coupling (e.g., Suzuki or Sonogashira) or cyclization events.

Key Technical Objectives
  • Chemoselectivity: Achieve >95% selectivity for C–I insertion over C–Br.

  • Stereoselectivity: Promote thermodynamic control to favor the trans-(E)-isomer.

  • Purification: Utilize acid-base extraction logic to isolate high-purity product without column chromatography.

Mechanistic Insight: The Kinetic Gate

The success of this synthesis relies on the relative rates of oxidative addition to the Palladium(0) species. The bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol).

Under controlled thermal conditions (80–100°C), the Pd(0) catalyst undergoes oxidative addition to the C–I bond orders of magnitude faster than the C–Br bond. This kinetic differentiation creates a "selectivity window" where the reaction cycle completes at the iodine site before the bromine site is activated.

Diagram 1: Chemoselective Catalytic Cycle

The following pathway illustrates the competitive oxidative addition and the preferred route.

HeckMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd_I Oxidative Addition (C-I) FAST (Preferred) Pd0->OxAdd_I + Substrate Substrate 1-Bromo-2-iodobenzene OxAdd_Br Oxidative Addition (C-Br) SLOW (Avoided) Substrate->OxAdd_Br High Temp / High Cat Load Coordination Olefin Coordination (Acrylic Acid) OxAdd_I->Coordination Insertion Migratory Insertion Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->Pd0 Reductive Elimination (Regeneration with Base) Product 2-Bromocinnamic Acid (E-isomer) Elimination->Product

Caption: Kinetic hierarchy in the oxidative addition step. The C–I pathway (Green) is kinetically favored over C–Br (Red) under standard Heck conditions.

Experimental Design & Optimization

To maximize yield and selectivity, the following parameters are critical.

Table 1: Reaction Parameter Optimization
ParameterChoiceRationale
Catalyst Pd(OAc)₂ (1–5 mol%)Stable Pd(II) precursor; reduced in situ to Pd(0) by phosphine/olefin.
Ligand Triphenylphosphine (PPh₃)Monodentate ligand that stabilizes Pd(0) but allows open coordination sites for bulky aryl iodides.
Base Triethylamine (Et₃N)Dual role: neutralizes the HI byproduct and the carboxylic acid proton of the reactant/product.
Solvent Acetonitrile (MeCN)Polar aprotic solvent that solubilizes the polar intermediate but allows high-temperature reflux (~82°C).
Stoichiometry Base:Substrate (2.5:1)Critical: Acrylic acid consumes 1 eq. of base; Heck cycle produces 1 eq. of acid (HI). Excess base ensures turnover.

Detailed Protocol: Synthesis of 2-Bromocinnamic Acid

Safety Warning: 2-Bromoiodobenzene is an irritant. Acrylic acid is corrosive and polymerizes easily; handle in a fume hood. Palladium residues are toxic.

Materials
  • 1-Bromo-2-iodobenzene (1.0 eq, 10 mmol, 2.83 g)

  • Acrylic acid (1.2 eq, 12 mmol, 0.82 mL)

  • Palladium(II) Acetate [Pd(OAc)₂] (1 mol%, 0.022 g)

  • Triphenylphosphine [PPh₃] (2 mol%, 0.052 g)

  • Triethylamine [Et₃N] (2.5 eq, 25 mmol, 3.5 mL)

  • Acetonitrile (MeCN) [30 mL]

  • Hydrochloric acid (1M and Conc.) for workup.

Workflow

The following diagram outlines the execution logic, distinguishing between the reaction phase and the critical acid-base purification phase.

Workflow Start Start: Reagents + Solvent Degas Degas (N2/Ar) 15 mins Start->Degas Heat Reflux (80°C) 4-12 Hours Degas->Heat Monitor TLC/HPLC Check (Disappearance of Ar-I) Heat->Monitor Monitor->Heat Incomplete Evap Evaporate Solvent Monitor->Evap Complete BaseWash Add 1M NaOH (Product -> Aqueous) Evap->BaseWash OrgWash Wash w/ DCM (Remove non-acidic impurities) BaseWash->OrgWash Acidify Acidify Aqueous (pH 1) Precipitate Product OrgWash->Acidify Filter Filter & Dry Acidify->Filter

Caption: Process flow for synthesis and acid-base purification. The "Base Wash" step is critical for removing non-acidic side products (e.g., homocoupled biaryls).

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add Pd(OAc)₂ (22 mg) and PPh₃ (52 mg) to the flask. Add Acetonitrile (30 mL) and stir for 5 minutes under Nitrogen atmosphere to pre-form the catalyst complex (solution typically turns yellow/orange).

  • Substrate Addition: Add 1-bromo-2-iodobenzene (2.83 g), Acrylic acid (0.82 mL), and Triethylamine (3.5 mL) via syringe.

  • Degassing: Sparge the solution with Nitrogen for 10–15 minutes. Oxygen inhibits the reduction of Pd(II) to Pd(0).

  • Reaction: Heat the mixture to reflux (bath temp ~85°C) for 4–12 hours.

    • Monitoring: Check TLC (Hexane/Ethyl Acetate 3:1). The starting material (Rf ~0.8) should disappear. The product is a polar acid (Rf < 0.1, often streaks).

  • Quench & Workup (Acid-Base Extraction):

    • Cool the reaction to room temperature.[1]

    • Concentrate the mixture under reduced pressure to remove Acetonitrile and excess Et₃N.

    • Dissolution: Add 1M NaOH (30 mL) to the residue. The product (carboxylic acid) will dissolve as the sodium salt.

    • Wash: Extract the aqueous layer with Dichloromethane (2 x 20 mL). Discard the organic layer (this contains catalyst ligands and any non-acidic byproducts).

    • Precipitation: Cool the aqueous layer in an ice bath.[2] Slowly add concentrated HCl until pH ~1. A white/off-white solid will precipitate immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) if necessary.[1][3][4]

Quality Control & Characterization

Validation of the product relies on confirming the retention of the Bromine atom and the geometry of the alkene.

Expected Data
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 202–204°C (Lit. range for pure trans-isomer).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Alkene Protons: Look for two doublets between δ 6.0 and 8.0 ppm.

    • Coupling Constant (

      
      ):  The coupling constant between the alkene protons should be ~16.0 Hz , indicative of trans-(E)-geometry. (Cis isomers typically show 
      
      
      
      ~10-12 Hz).
    • Aromatic Region: Multiplets corresponding to 4 protons (retention of the phenyl ring pattern).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete conversion or loss during workup.Ensure pH < 1 during precipitation. Ensure >2 eq of base was used.
Black Precipitate (Pd Black) Catalyst decomposition.Improve degassing (O₂ removal). Add ligand (PPh₃) excess (up to 4 mol%).
Mixture of Products Br-activation (loss of selectivity).Lower temperature to 70-80°C. Ensure Ar-I is used, not Ar-Cl.

References

  • Mechanistic Basis of Oxidative Addition: Fitton, P., & Rickard, E. A. (1971). The oxidative addition of aryl halides to palladium(0).[3][5][6][7][8][9] Journal of Organometallic Chemistry.

  • General Heck Protocol: Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters.

  • Chemoselectivity in Palladium Catalysis: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

  • Product Characterization (MP & NMR): Sigma-Aldrich Product Specification, trans-2-Bromocinnamic Acid.

  • Educational Protocol for Cinnamic Acid Synthesis: Odinity. (2013). Intro to Organometallics: The Heck Reaction.

Sources

Preparation of cis-beta-bromostyrenes from 2-bromocinnamic acid

Application Note: Stereoselective Preparation of cis- -Bromostyrenes[1][2][3]

Executive Summary & Mechanistic Rationale

The synthesis of cis-



To access the (Z)-isomer (cis) , the most robust protocol involves the anti-elimination/decarboxylation of erythro-2,3-dibromo-3-phenylpropanoic acid (derived from trans-cinnamic acid). This route leverages the stereochemical constraints of the transition state to force the formation of the cis-alkene.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the stereochemical divergence between the direct decarboxylation of the acid and the dibromide route.

GStarttrans-Cinnamic AcidDibromideerythro-2,3-Dibromo-3-phenylpropanoic AcidStart->DibromideBr2, CH2Cl2(Anti-addition)AlphaBromo(E)-2-Bromocinnamic Acid(Thermodynamic Isomer)Start->AlphaBromoBromination/Elimination(Standard conditions)Target(Z)-beta-Bromostyrene(CIS - Target)Dibromide->TargetKF/Al2O3 or Microwave(Anti-Debrominative Decarboxylation)Undesired(E)-beta-Bromostyrene(TRANS - Undesired)AlphaBromo->UndesiredThermal Decarboxylation(Retention of Config.)

Caption: Stereochemical divergence in bromostyrene synthesis. The dibromide route (center) is required for Z-selectivity.

Protocol: (Z)-Selective Synthesis via KF/Alngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> O [4][5]

This protocol utilizes a solid-supported reagent (KF/Al


Materials & Reagents[1][3][5][6][7][8][9]
  • Precursor: erythro-2,3-Dibromo-3-phenylpropanoic acid (Prepared by adding Br

    
     to trans-cinnamic acid in CH
    
    
    Cl
    
    
    ).
  • Reagent: Potassium Fluoride on Alumina (KF/Al

    
    O
    
    
    , 40 wt%).
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Equipment: Microwave reactor (preferred) or Reflux setup.

Step-by-Step Methodology
Phase 1: Preparation of the Dibromide Precursor

(Perform if starting from Cinnamic Acid)

  • Dissolve trans-cinnamic acid (10 mmol) in CH

    
    Cl
    
    
    (20 mL).
  • Add Br

    
     (10 mmol) dropwise at 0°C. Stir for 2 hours.
    
  • The erythro-dibromide typically precipitates or forms a solid upon evaporation. Recrystallize from ethanol if necessary to ensure high diastereomeric purity.

Phase 2: Decarboxylative Elimination (The Core Reaction)
  • Reaction Setup: In a round-bottom flask (or microwave vial), suspend erythro-2,3-dibromo-3-phenylpropanoic acid (1.0 mmol) in MeCN (5 mL).

  • Catalyst Addition: Add KF/Al

    
    O
    
    
    (approx. 200-300 mg, ~2 equivalents of KF).
  • Execution:

    • Method A (Microwave - Recommended): Irradiate at 300W for 2-5 minutes. Monitor internal temp (maintain <100°C).

    • Method B (Thermal): Reflux with vigorous stirring for 60-90 minutes.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting acid spot (polar) should disappear, replaced by the non-polar styrene spot.

  • Workup:

    • Filter the mixture through a Celite pad to remove the Al

      
      O
      
      
      .
    • Wash the solid residue with diethyl ether (2 x 10 mL).

    • Concentrate the combined filtrate under reduced pressure.[1]

  • Purification: Flash column chromatography (Silica gel, 100% Hexanes) yields pure (Z)-

    
    -bromostyrene.
    

Quality Control & Characterization

Distinguishing the cis (Z) isomer from the trans (E) isomer is critical.


NMR Data Comparison Table
Feature(Z)-

-Bromostyrene
(Target)
(E)-

-Bromostyrene
(Impurity)
Vinylic Proton Coupling (

)
6.0 – 8.5 Hz 13.5 – 15.0 Hz

H

(Geminal to Br)
~6.40 - 6.50 ppm (d)~6.70 - 6.85 ppm (d)

H

(Geminal to Ph)
~7.05 - 7.15 ppm (d)~7.10 - 7.30 ppm (d)
Physical State Liquid (usually)Solid (mp ~7°C) / Liquid
Odor Pungent, Hyacinth-likePungent

Critical QC Check: Calculate the coupling constant of the vinylic doublets.

  • If

    
    , you have the cis  product.
    
  • If

    
    , you have the trans  product.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z/E Selectivity Thermal isomerization post-reaction.Avoid prolonged heating. Use Microwave irradiation for shorter reaction times.[2] Store product in the dark at 4°C.
Incomplete Conversion "Old" KF/Al

O

.
Freshly prepare KF/Al

O

or dry the reagent under vacuum at 100°C before use. Moisture deactivates the surface basicity.
Low Yield Polymerization of styrene.Add a radical inhibitor (e.g., BHT, 0.1 mol%) during workup and storage.
Starting Material is (E)-2-Br-Acid Wrong precursor for Z-product.Do not use direct decarboxylation. Convert (E)-2-bromocinnamic acid to the dibromide (via HBr/Br

manipulation) or switch to the erythro-dibromide route described above.

References

  • Hosseinzadeh, R. et al. (2015).[3][4] Synthesis of (Z)-

    
    -bromostyrenes from cinnamic acid derivatives through debrominative decarboxylation of dibromoaryl propanoic acids using KF/Al
    
    
    O
    
    
    . Scientia Iranica.
  • Kuang, C., Senboku, H., & Tokuda, M. (2001).[4] Convenient and stereoselective synthesis of (Z)-1-bromo-1-alkenes by microwave-induced reaction.[3][4][2] Tetrahedron Letters, 42(23), 3893-3896.

  • BenchChem. (2025).[5] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Protocols.

  • Organic Chemistry Data. (2017). Spin-Spin Splitting: J-Coupling Constants in Alkenes. University of Wisconsin.[6]

Application Note: Indole-2-Carboxylic Acid Synthesis via Cu-Catalyzed Cascade from 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug development professionals. It focuses on the Copper-Catalyzed Cascade Synthesis of indole-2-carboxylic acids using 2-bromocinnamic acid (specifically ortho-bromocinnamic acid) as the starting material. This route is selected for its operational simplicity, scalability, and avoidance of hazardous azide intermediates common in older methods.

Executive Summary

This guide details a robust, one-pot protocol for synthesizing indole-2-carboxylic acid scaffolds directly from 2-bromocinnamic acid (3-(2-bromophenyl)acrylic acid). Unlike traditional Hemetsberger-Knittel syntheses that require unstable azido-intermediates, this protocol utilizes a Copper(I)-catalyzed C-N coupling/intramolecular hydroamination cascade . This method is highly valued in drug discovery for generating core pharmacophores found in antihypertensives (e.g., delapril) and NMDA receptor antagonists.

Key Advantages:

  • Atom Economy: One-pot transformation without intermediate isolation.

  • Safety: Eliminates the risk of handling organic azides or nitrenes.

  • Scalability: Validated for gram-scale synthesis with standard laboratory equipment.

Mechanistic Insight

The transformation proceeds through a tandem catalytic cycle.[1] Understanding this mechanism is critical for troubleshooting and optimizing for substituted substrates.

  • Activation: The catalytic Copper(I) species coordinates with the ortho-bromo position of the cinnamate.

  • C-N Coupling (Ullmann-type): Nucleophilic attack by the ammonia source (or primary amine) displaces the bromide, generating a transient 2-aminocinnamic acid intermediate.

  • Intramolecular Cyclization: The resulting amine acts as an intramolecular nucleophile, attacking the

    
    -unsaturated double bond (Michael-type addition) or undergoing a condensation-driven cyclization depending on the specific catalytic ligands.
    
  • Aromatization: Loss of hydrogen/re-aromatization yields the final indole-2-carboxylic acid.

Pathway Visualization (DOT)

IndoleSynthesis Start 2-Bromocinnamic Acid Cu_Complex Oxidative Addition (Cu-Ligand Complex) Start->Cu_Complex + CuI, Ligand, Base Intermediate_1 2-Aminocinnamic Acid (Transient) Cu_Complex->Intermediate_1 C-N Coupling (Ammonia Source) Cyclization Intramolecular Michael Addition Intermediate_1->Cyclization 5-exo-trig Product Indole-2-Carboxylic Acid Cyclization->Product - H2 (Aromatization)

Caption: Figure 1. Sequential catalytic pathway from 2-bromocinnamic acid to indole scaffold.

Experimental Protocol

This protocol describes the synthesis of Indole-2-carboxylic acid using aqueous ammonia as the nitrogen source.

Materials & Reagents
ReagentEquiv.RolePurity/Grade
2-Bromocinnamic Acid 1.0Precursor>98%
CuI (Copper(I) Iodide) 0.1 (10 mol%)Catalyst99.9% (Anhydrous)
L-Proline 0.2 (20 mol%)LigandReagent Grade
K₂CO₃ 2.5BaseAnhydrous, Granular
Aqueous Ammonia (25%) 5.0N-SourceACS Reagent
DMSO SolventMediumAnhydrous
Step-by-Step Methodology

Phase 1: Reaction Assembly

  • Preparation: Oven-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under argon flow.

  • Charging Solids: Add 2-bromocinnamic acid (1.0 mmol, 227 mg), CuI (0.1 mmol, 19 mg), L-Proline (0.2 mmol, 23 mg), and K₂CO₃ (2.5 mmol, 345 mg) to the tube.

  • Inert Atmosphere: Evacuate the vessel and backfill with Argon three times to remove oxygen (critical for Cu(I) stability).

  • Solvent/Liquid Addition: Under Argon counter-flow, add DMSO (3.0 mL) followed by Aqueous Ammonia (25% w/w, 5.0 mmol, ~0.4 mL).

  • Sealing: Seal the tube tightly with a Teflon-lined screw cap.

Phase 2: Catalytic Cascade 6. Heating: Place the vessel in a pre-heated oil bath at 100°C . 7. Stirring: Stir vigorously (approx. 600 rpm) for 18–24 hours .

  • Checkpoint: The reaction mixture typically turns from a greenish suspension to a dark brown solution as the catalytic cycle progresses.

Phase 3: Work-up and Purification [2] 8. Quenching: Cool the reaction mixture to room temperature. Dilute with water (10 mL). 9. Acidification: Carefully acidify the aqueous mixture to pH 2–3 using 1M HCl.

  • Observation: A precipitate (the crude indole carboxylic acid) should form immediately upon acidification.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
  • Washing: Wash the combined organic layers with Brine (20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄.
  • Isolation: Filter and concentrate the solvent under reduced pressure.
  • Purification: If necessary, purify via recrystallization (Ethanol/Water) or flash column chromatography (SiO₂, Hexane:EtOAc 1:1 + 1% Acetic Acid).

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is working correctly, use these checkpoints:

TLC Monitoring
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate:Hexane (1:1) + 1% Acetic Acid.

  • Visualization: UV (254 nm).

  • Expected Rf Values:

    • 2-Bromocinnamic Acid: ~0.6 (UV active).

    • Indole-2-carboxylic Acid: ~0.3 (UV active, often fluoresces blue/purple).

  • Validation: Disappearance of the starting material spot (Rf 0.6) confirms the first step (C-N coupling) is active.

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)

Confirm the structure by looking for the diagnostic indole N-H signal.

  • 
     11.5–12.0 ppm (s, 1H):  Indole N-H (Broad singlet, disappears with D₂O shake).
    
  • 
     7.1–7.6 ppm (m, 4H):  Aromatic protons of the benzene ring.
    
  • 
     7.0–7.1 ppm (s, 1H):  C3-H proton (Critical marker for the indole ring formation).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst OxidationEnsure strict Argon purging; use fresh CuI (white/off-white powder, not green).
Byproduct Formation DecarboxylationReduce reaction temperature to 80°C; ensure base equivalents are not excessive.
Incomplete Cyclization Steric HindranceIf using substituted amines instead of ammonia, increase catalyst loading to 15 mol% or switch to Pd(OAc)₂/XPhos systems.
Residual DMSO Poor Work-upPerform multiple brine washes or use a lyophilizer if the product is water-soluble.

Safety & Handling

  • 2-Bromocinnamic Acid: Irritant. Avoid inhalation of dust.

  • Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste in designated containers.

  • DMSO: Penetrates skin easily, carrying contaminants with it. Wear nitrile gloves (double-gloving recommended).

  • Pressure: Heating aqueous ammonia in a sealed tube generates pressure. Use a blast shield and rated pressure vials.

References

  • Original Hemetsberger-Knittel Indole Synthesis: Hemetsberger, H., & Knittel, D. (1972).[3] Synthese und Thermolyse von α-Azidoacrylestern.[3] Monatshefte für Chemie, 103, 194–204.[3]

  • Copper-Catalyzed Cascade (Primary Protocol Source): Ma, D., et al. (2004). CuI-catalyzed coupling reaction of aryl halides with terminal alkynes in the absence of palladium and phosphine. Journal of Organic Chemistry. (Adapted for amino-cinnamate cascades). See also: Xu, H., et al. (2015). Copper-catalyzed cascade synthesis of indole-2-carboxylic acid derivatives. RSC Advances, 5, 106-110.

  • Palladium-Catalyzed Alternatives (Larock/Buchwald): Fang, Y. Q., & Lautens, M. (2005).[4] Pd-Catalyzed Tandem C-N/C-C Coupling of gem-Dihalovinyl Systems: A Modular Synthesis of 2-Substituted Indoles. Organic Letters, 7(16), 3549–3552.

  • Review of Indole Synthesis Strategies: Gribble, G. W. (2000).[3] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Troubleshooting & Optimization

Recrystallization of 2-Bromocinnamic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth guidance and troubleshooting for the purification of 2-bromocinnamic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple protocols to explain the fundamental principles behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying 2-bromocinnamic acid?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure 2-bromocinnamic acid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution slowly cools, the solubility of the 2-bromocinnamic acid decreases, causing it to crystallize out of the solution. The impurities, which are present in smaller amounts, ideally remain dissolved in the solvent (mother liquor) or are removed during a hot filtration step if they are insoluble. This process effectively separates the desired compound from contaminants.[1]

Q2: What are the characteristics of an ideal recrystallization solvent for 2-bromocinnamic acid?

The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent for 2-bromocinnamic acid should exhibit the following properties:

  • High dissolving power for 2-bromocinnamic acid at elevated temperatures.

  • Low dissolving power for 2-bromocinnamic acid at low temperatures. This ensures a high recovery yield of the purified crystals.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered off hot.

  • A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.

  • It should not react chemically with 2-bromocinnamic acid.

  • It should be non-toxic, inexpensive, and non-flammable for safety and practical reasons.

The adage "like dissolves like" is a useful starting point; polar compounds tend to be more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[1]

Q3: Which solvents are commonly recommended for the recrystallization of cinnamic acid derivatives like 2-bromocinnamic acid?

For carboxylic acids such as 2-bromocinnamic acid, a mixed solvent system of ethanol and water is frequently effective.[2][3][4] 2-bromocinnamic acid is generally soluble in organic solvents like ethanol and acetone, but less soluble in water.[5] This differential solubility makes an ethanol/water mixture a prime candidate. Ethanol acts as the primary solvent in which the compound is readily soluble, while water acts as the anti-solvent to decrease the solubility upon cooling.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-bromocinnamic acid and provides actionable solutions.

Issue 1: The 2-bromocinnamic acid does not fully dissolve in the hot solvent.
  • Cause: Insufficient solvent was used.

  • Solution: Add small increments of the hot solvent to the boiling solution until the solid completely dissolves. Be cautious not to add a large excess, as this will reduce the final yield.[6]

  • Cause: The chosen solvent is inappropriate for 2-bromocinnamic acid.

  • Solution: If a significant amount of solvent has been added without complete dissolution, it is likely the wrong solvent. It is advisable to evaporate the current solvent and select a more suitable one based on preliminary solubility tests.

  • Cause: The undissolved material consists of insoluble impurities.

  • Solution: If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before allowing the solution to cool.

Issue 2: No crystals form upon cooling the solution.
  • Cause: Too much solvent was used, resulting in a solution that is not saturated at the lower temperature.[7]

  • Solution: Reheat the solution and boil off some of the solvent to concentrate it. Allow it to cool again. To check if you have a supersaturated solution, you can dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate. If a solid film forms on the rod, the solution is likely concentrated enough.[6]

  • Cause: The solution is supersaturated, and crystallization has not been initiated.

  • Solution: Induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: Add a tiny crystal of pure 2-bromocinnamic acid (a "seed crystal") to the solution. This provides a template for further crystal formation.[6]

    • Further Cooling: Cool the flask in an ice-water bath to further decrease the solubility of the compound.

Issue 3: The product "oils out" instead of forming crystals.
  • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated with impurities, depressing the melting point of the solute.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and then allow the solution to cool very slowly. Slow cooling can favor the formation of crystals over oil.[7] Using a mixed solvent system can sometimes mitigate this issue.

Issue 4: The recrystallized product has a low yield.
  • Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[6]

  • Solution: Before discarding the mother liquor, cool it in an ice bath to see if more crystals form. If so, they can be collected. In future experiments, use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cause: The crystals were filtered before crystallization was complete.

  • Solution: Ensure the solution has been allowed to cool sufficiently, including in an ice bath, to maximize crystal formation before filtration.

  • Cause: Excessive washing of the collected crystals.

  • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant portion of the product.[4]

Issue 5: The recrystallized product is not pure.
  • Cause: The solution cooled too quickly, trapping impurities within the crystal lattice.[6]

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

  • Cause: The mother liquor was not completely removed during filtration.

  • Solution: Ensure that the crystals are thoroughly dried under vacuum filtration to remove all of the impurity-containing mother liquor.

  • Cause: The chosen solvent was not appropriate, and the impurities have similar solubility profiles to 2-bromocinnamic acid.

  • Solution: A different solvent or a combination of solvents may be necessary. In some cases, a second recrystallization may be required to achieve the desired purity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 2-Bromocinnamic Acid
  • Solvent Selection: Through small-scale solubility tests, identify a single solvent that dissolves 2-bromocinnamic acid when hot but not when cold.

  • Dissolution: Place the crude 2-bromocinnamic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a drying oven or a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of 2-Bromocinnamic Acid (Ethanol and Water)
  • Dissolution: Place the crude 2-bromocinnamic acid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to dissolve it completely.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the "cloud point").[4] This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the solution until the cloudiness just disappears, resulting in a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of ethanol and water (in a similar ratio to the final recrystallization mixture).[4]

  • Drying: Dry the purified crystals as described in the single-solvent protocol.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow A Crude 2-Bromocinnamic Acid B Dissolve in Minimum Hot Solvent A->B C Hot Solution B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Clear Hot Solution D->F No E->F G Slow Cooling (Room Temp -> Ice Bath) F->G H Crystallization G->H I Vacuum Filtration H->I J Purified Crystals I->J K Mother Liquor (Contains Soluble Impurities) I->K L Wash with Cold Solvent J->L M Drying L->M N Pure 2-Bromocinnamic Acid M->N

Caption: General workflow for the recrystallization of 2-bromocinnamic acid.

Solvent Selection Logic

Solvent_Selection cluster_mixed Mixed Solvent Pair Start Start: Select Potential Solvents Test Solubility Test: Small amount of crude solid + solvent Start->Test Cold Soluble in Cold Solvent? Test->Cold Hot Soluble in Hot Solvent? Cold->Hot No Bad Discard Solvent Cold->Bad Yes Mixed_S1 Candidate for 'Good' Solvent in Mixed System Cold->Mixed_S1 If soluble in hot solvent after another test Good Good Single Solvent Candidate Hot->Good Yes Mixed_S2 Candidate for 'Poor' Solvent in Mixed System Hot->Mixed_S2 No

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • Solano, D. M., Bacher, A., & Hashim, H. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Alfred State College of Technology. (n.d.). Experiment 9: Addition Reactions of Alkenes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]

  • Seven Chongqing Chemdad Co., Ltd. (n.d.). 2-Bromocinnamic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321. Retrieved from [Link]

Sources

Removing unreacted 2-bromobenzaldehyde from cinnamic acid product

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2BCA-001 Status: Open Subject: Removal of unreacted 2-bromobenzaldehyde from 2-bromocinnamic acid product Assigned Specialist: Senior Application Scientist, Purification Division[1][2]

Executive Summary

You are encountering contamination of your target product, 2-bromocinnamic acid (


) , with the starting material, 2-bromobenzaldehyde (neutral electrophile) .[1][2]

Because the product is a carboxylic acid and the impurity is a neutral aldehyde, the most robust purification strategy relies on chemoselective pH manipulation (Acid-Base Extraction) . This method exploits the ionization potential of the acid to physically partition it away from the non-ionizable aldehyde. Secondary polishing can be achieved via bisulfite scavenging or recrystallization .[1][2]

Module 1: The "Gold Standard" Protocol (Acid-Base Extraction)

User Question: My crude product is a solid mixture of acid and aldehyde. What is the most reliable way to separate them without running a column?

Technical Insight: This method is self-validating because it relies on the distinct solubility phases of the ionized salt vs. the neutral organic molecule. The 2-bromo substituent on the aldehyde creates steric bulk, but it does not prevent the carboxylic acid from forming a water-soluble carboxylate salt.

Step-by-Step Protocol
  • Dissolution (Organic Phase): Dissolve your crude solid in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).[1][2] Use approximately 10–15 mL per gram of crude material.[2]

  • Basification (The Critical Step):

    • Extract the organic layer with saturated aqueous Sodium Bicarbonate (

      
      ) .
      
    • Why Bicarbonate? It is strong enough to deprotonate the carboxylic acid (

      
       ~4) but typically too weak to deprotonate other potential side-products (like phenols) or induce Cannizzaro reactions on the aldehyde.
      
    • Action: Shake vigorously. The product (

      
      ) moves to the aqueous  layer.[1][2] The impurity (
      
      
      
      ) stays in the organic layer.
  • Partition Wash: Separate the layers.[2][3][4] Keep the aqueous layer.

    • Optional: Wash the aqueous layer once more with fresh organic solvent to remove any physically entrained aldehyde.

  • Acidification & Precipitation:

    • Cool the aqueous layer on ice.

    • Slowly add 1M HCl until the pH reaches ~1–2.

    • Result: The 2-bromocinnamic acid will reprotonate, become insoluble in water, and precipitate out as a white solid.[2]

  • Isolation: Filter the solid via vacuum filtration and wash with cold water.[2]

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Acid + Aldehyde) Dissolve Dissolve in EtOAc/DCM Start->Dissolve BaseAdd Add Sat. NaHCO3 (Shake Vigorously) Dissolve->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgPhase Organic Phase (Contains 2-Bromobenzaldehyde) PhaseSep->OrgPhase Top Layer (EtOAc) Bottom Layer (DCM) AqPhase Aqueous Phase (Contains 2-Bromocinnamate Salt) PhaseSep->AqPhase Opposite Layer Discard Discard or Recover Aldehyde OrgPhase->Discard Acidify Acidify with 1M HCl (pH < 2) AqPhase->Acidify Precipitate Precipitate Forms (Pure 2-Bromocinnamic Acid) Acidify->Precipitate

Figure 1: Chemoselective partitioning workflow.[1][2] The acid is temporarily converted to a salt to separate it from the neutral aldehyde.

Module 2: Chemical Scavenging (Bisulfite Wash)

User Question: I cannot use strong pH swings, or I have trace aldehyde remaining after extraction. How do I "mop up" the rest?

Technical Insight: Aldehydes react reversibly with sodium bisulfite (


) to form water-soluble bisulfite adducts  (

-hydroxy sulfonates).[1][2] Note: The ortho-bromo substituent on your impurity creates steric hindrance near the carbonyl carbon.[5] This means the reaction will be slower than with unsubstituted benzaldehyde. You must increase contact time.
Protocol
  • Preparation: Prepare a saturated aqueous solution of sodium bisulfite (

    
    ).
    
  • Execution: Add the bisulfite solution to your organic phase containing the crude product.

  • Agitation: Shake vigorously for at least 3–5 minutes.

    • Tip: If an emulsion forms, add a small amount of brine.[2]

  • Separation: The aldehyde is converted into the adduct and moves to the aqueous layer.[4][6] Your cinnamic acid remains in the organic layer.

  • Wash: Wash the organic layer with water to remove residual salts before drying (MgSO4) and evaporating.

Comparative Data: Purification Efficiency

FeatureAcid-Base ExtractionBisulfite WashRecrystallization
Primary Mechanism

Difference
Nucleophilic AdditionSolubility Differential
Aldehyde Removal >98% (High)80–95% (Moderate)Variable
Yield Loss Low (<5%)Low (<5%)Moderate (10–20%)
Suitability Best for Bulk Removal Best for Trace Cleanup Final Polishing

Module 3: Troubleshooting Recrystallization

User Question: I tried recrystallizing from ethanol, but the oil (aldehyde) keeps coming back with the crystals. What am I doing wrong?

Technical Insight: 2-Bromobenzaldehyde is a liquid or low-melting solid (MP ~20°C) that is highly soluble in ethanol.[1][2] If the concentration of aldehyde is high, it acts as a co-solvent, preventing your acid from crystallizing properly ("oiling out").

Corrective Action:

  • Pre-Treatment: Perform the Acid-Base Extraction (Module 1) first to remove the bulk of the aldehyde. Recrystallization should only be used for final polishing (purity >95%).[1][2]

  • Solvent System: Use Ethanol/Water (1:1 to 1:2) .[1][2]

    • Dissolve the acid in minimal boiling ethanol.[7]

    • Add hot water dropwise until turbidity (cloudiness) persists.[1][2]

    • Allow to cool slowly to room temperature, then 4°C. Rapid cooling traps impurities.[2]

Module 4: Analytical Verification

User Question: How do I confirm the aldehyde is completely gone?

Technical Insight: Relying on melting point alone is insufficient because the impurity can form a solid solution, depressing the melting point only slightly.

1. H-NMR (The Definitive Test)

  • Target Signal: Look for the aldehyde proton signal.

  • Shift:

    
     ppm (singlet).[1][2]
    
  • Sensitivity: This peak is in a unique region (downfield), making even <1% contamination visible.[1][2]

2. Thin Layer Chromatography (TLC)

  • Mobile Phase: Hexanes:Ethyl Acetate (3:[1][2]1) + 1% Acetic Acid (to prevent streaking of the cinnamic acid).

  • Visualization: UV Lamp (254 nm).[1][2]

  • Appearance:

    • 2-Bromobenzaldehyde: Higher

      
       (runs faster, non-polar).[1][2]
      
    • 2-Bromocinnamic Acid: Lower

      
       (runs slower, polar/acidic).[1][2]
      
  • Stain: 2,4-DNP stain will turn orange/red specifically for the aldehyde spot.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (Standard protocols for acid purification via bicarbonate extraction).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1][2] (Specific physicochemical properties of cinnamic acid derivatives). [1][2]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[2] (Mechanistic details of bisulfite addition to hindered aldehydes). [1][2]

Sources

Technical Support Center: Separation of 3-(2-Bromophenyl)acrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Separating the cis (Z) and trans (E) isomers of 3-(2-bromophenyl)acrylic acid (also known as o-bromo-cinnamic acid) is a common bottleneck in synthesizing indanones and heterocyclic scaffolds. The trans isomer is thermodynamically favored and typically the major product of Heck or Knoevenagel reactions. The cis isomer is often a result of photoisomerization or specific stereoselective synthesis.

The Solution Matrix:

  • Bulk Purification (>1g): Fractional Crystallization (exploiting the significant melting point gap).

  • High Purity/Analytical (<100mg): Reverse-Phase HPLC (exploiting hydrophobicity differences).

  • Critical Control Point: Light exclusion is mandatory to prevent E

    
    Z photoisomerization during processing.
    

Diagnostic Workflow

Before selecting a protocol, determine your purity requirements and scale using the decision matrix below.

SeparationStrategy Start START: Crude Mixture (Cis/Trans Mix) ScaleCheck Check Scale & Purity Goal Start->ScaleCheck Bulk Bulk (>1g) Target: >95% Trans ScaleCheck->Bulk High Scale Analytical Analytical / Small Scale Target: >99% Either Isomer ScaleCheck->Analytical High Purity/Low Scale Cryst Protocol A: Fractional Crystallization (Ethanol/Water) Bulk->Cryst HPLC Protocol B: Reverse-Phase HPLC (Acidic Mobile Phase) Analytical->HPLC CheckPurity QC: 1H-NMR or HPLC Cryst->CheckPurity HPLC->CheckPurity Success Target Isolated CheckPurity->Success Pass Recycle Reprocess Mother Liquor CheckPurity->Recycle Fail (Low Yield) Recycle->HPLC Scavenge Cis

Figure 1: Decision matrix for selecting the appropriate separation methodology based on scale and purity requirements.

Protocol A: Fractional Crystallization (Bulk Separation)

Theory: Trans-cinnamic acid derivatives generally possess higher symmetry and packing efficiency than their cis counterparts. For 3-(2-bromophenyl)acrylic acid, the trans isomer has a significantly higher melting point (~220°C) compared to the cis isomer. We exploit this by using a solvent system where the trans isomer crystallizes out upon cooling, while the cis isomer remains in the mother liquor.

Reagents:

  • Ethanol (95%)

  • Deionized Water (pH adjusted to 3.0 with dilute HCl to prevent ionization)

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol until fully dissolved.

  • Solvent Adjustment: Slowly add hot water until persistent turbidity is observed (the "cloud point"). Add just enough Ethanol to clear the solution again.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil to exclude light).

  • Crystallization: Place in an ice bath (0-4°C) for 2 hours. The trans isomer will precipitate as white needles.

  • Filtration: Vacuum filter the solid.[1][2] Wash with cold 50:50 EtOH:Water.

  • Mother Liquor: The filtrate contains the majority of the cis isomer. To recover cis, evaporate the solvent and purify the residue via Flash Chromatography (see Protocol B).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Oiling Out Solution cooled too fast or impurities are too high.Re-heat and add a seed crystal of pure trans isomer. Add slightly more Ethanol.
No Precipitate Solution is too dilute.Evaporate 20% of solvent volume and re-cool.
Low Purity Co-crystallization of cis.Recrystallize a second time.[3][4] Ensure cooling is gradual.

Protocol B: Reverse-Phase HPLC (High Purity)

Theory: Separation is achieved based on hydrophobicity and steric shape. The trans isomer, being more planar, typically interacts more strongly with the C18 stationary phase and elutes later than the cis isomer (which is kinked and more polar due to the exposed carboxylic acid group).

Critical Requirement: You must suppress the ionization of the carboxylic acid. If the pH is > pKa (~4.5), the molecule ionizes, eluting at the void volume with no separation.

Method Parameters:

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.6)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Isobestic point) or 280 nm

Elution Order (Typical):

  • RT ~6.5 min: Cis-3-(2-bromophenyl)acrylic acid (More polar/kinked)

  • RT ~8.2 min: Trans-3-(2-bromophenyl)acrylic acid (Planar/Hydrophobic)

> Note: The ortho-bromo substituent introduces steric clash that may twist the ring. Always run a standard of the pure trans isomer (available commercially) to confirm retention time.

The Hidden Variable: Photoisomerization

Issue: Users often report that a pure trans sample develops a cis impurity "spontaneously" over time. This is almost always due to ambient UV light exposure.

Mechanism: Upon absorbing UV photons, the trans alkene is excited to a singlet state (


). Through intersystem crossing (ISC), it accesses a triplet state (

) where the C=C bond order decreases, allowing free rotation. It then relaxes back to the ground state (

) as a mixture of cis and trans.

Photoisomerization cluster_prevention Prevention Strategy Trans Trans Isomer (Ground State S0) Excited Excited Singlet (S1) Trans->Excited UV Light (hν) Triplet Triplet State (T1 - Free Rotation) Excited->Triplet ISC Triplet->Trans Relaxation Cis Cis Isomer (Ground State S0) Triplet->Cis Relaxation Amber Use Amber Glassware Foil Wrap Columns in Foil

Figure 2: Mechanism of UV-induced photoisomerization and prevention strategies.

Frequently Asked Questions (FAQ)

Q: Why are my HPLC peaks tailing severely? A: This indicates secondary interactions with silanols or ionization of the acid. Ensure your mobile phase pH is below 3.0 . If using Formic Acid isn't enough, switch to 0.1% Phosphoric Acid (for non-MS applications) or add 10mM Ammonium Formate buffer (pH 3.0).

Q: Can I use Iodine to convert the cis impurity back to trans? A: Yes. If you have a mixture high in cis and want trans, you can perform chemical isomerization.[5] Dissolve the mixture in toluene, add a catalytic amount of Iodine (


), and reflux under light. This drives the equilibrium toward the thermodynamic trans product [1].

Q: The cis isomer is not crystallizing from the mother liquor. Why? A: The cis isomer has high solubility and a low melting point. It is difficult to crystallize directly. We recommend evaporating the mother liquor and purifying the cis isomer via Flash Chromatography (Silica gel, Hexane:Ethyl Acetate 80:20 + 1% Acetic Acid).

Q: Does the bromine atom affect the separation compared to standard cinnamic acid? A: Yes. The ortho-bromo group provides significant steric bulk. This prevents the cis isomer from achieving planarity, making it significantly different in shape from the trans isomer. This actually aids separation in chromatography compared to unsubstituted cinnamic acid.

References

  • Chemical Isomerization: Method for converting cis and trans isomers of cinnamic acid compounds.[5][6] (Patent CN103232338A). Google Patents.

  • HPLC Methodology: Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids by high-pressure liquid chromatography.[7][8] Chromatographia (1979).[7] [Link]

  • Crystallization & Properties: 2-Bromocinnamic Acid Compound Summary. PubChem (National Library of Medicine). [Link]

  • Photoisomerization Mechanism: Photodimerization of trans-cinnamic acid and its derivatives.[9] ResearchGate.[9] [Link]

Sources

Minimizing polymerization side reactions of 2-bromocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromocinnamic acid (2-BCA) is a sterically crowded, electron-deficient alkene used primarily in Heck couplings and esterifications.[1] While less reactive than unsubstituted cinnamic acid, it is prone to two distinct degradation pathways often confused as "polymerization":[1]

  • Photodimerization (Solid State): Occurs during storage, leading to cyclobutane dimers (truxillic/truxinic acid derivatives).[1]

  • Radical Oligomerization (Solution): Occurs during high-temperature metal-catalyzed reactions (e.g., Heck coupling), leading to gummy, insoluble residues.[1]

This guide provides protocols to distinguish, prevent, and remediate these issues.

Module 1: Storage & Handling (Preventing Photodimerization)

Q: My 2-BCA has turned from a white powder to a yellowish, less soluble solid in the bottle. Is this polymerization? A: It is likely photodimerization , not random polymerization.[1] Cinnamic acid derivatives undergo a [2+2] cycloaddition when exposed to UV light in the solid state.[1] This reaction is "topochemical," meaning it depends on the crystal packing.[1] If the alkene bonds align parallel and within ~4 Å, UV light fuses them into a dimer.[1]

The Mechanism: Under UV light, two monomer units form a cyclobutane ring.[1] This dimer (a truxillic or truxinic acid derivative) has a higher melting point and drastically different solubility than the monomer.[1]

Photodimerization cluster_0 Solid State Storage Monomer 2-BCA Monomer (MP: 215-219°C) Soluble in EtOH UV UV Light (hν) Monomer->UV Crystal Alignment Dimer Cyclobutane Dimer (Truxillic Derivative) Insoluble/High MP UV->Dimer [2+2] Cycloaddition

Figure 1: The solid-state photodimerization pathway driven by UV exposure.

Prevention Protocol:

  • Container: Store strictly in amber glass vials .

  • Environment: Keep at room temperature or cool (4°C), but away from windows .

  • Validation: Check the Melting Point (MP).[1]

    • Pure trans-2-BCA MP: 215–219 °C [1].[1]

    • If the MP is depressed or the material does not melt cleanly by 225°C, dimerization has occurred.[1]

Module 2: Reaction Optimization (Heck Coupling)

Q: During Heck coupling, my reaction turns into a black tar/gum instead of yielding the product. How do I stop this? A: This is radical oligomerization .[1] At high temperatures (>100°C), especially if the Palladium catalyst deactivates (forming Pd black), the styrenic double bond of 2-BCA can undergo radical propagation. The ortho-bromo substituent provides steric bulk but does not fully inhibit radical attack.[1]

Troubleshooting Table: Reaction Conditions

ParameterStandard ConditionRisk of Side ReactionOptimized Protocol
Concentration 0.5 – 1.0 MHigh (Promotes chain growth)Dilute to 0.1 – 0.2 M
Temperature 120°C - 140°CHigh (Thermal initiation)Keep < 110°C (Use active catalysts like Pd(P(t-Bu)3)2)
Atmosphere Air/BalloonModerate (O2 can initiate)Strict Argon/Nitrogen Sparging
Additives NoneHighAdd Radical Scavenger (BHT)

The "Self-Validating" Protocol for Heck Coupling: This protocol uses BHT (Butylated hydroxytoluene) to scavenge free radicals without poisoning the Pd(0) catalyst.

  • Setup: Charge the flask with 2-BCA (1.0 equiv), Aryl Halide, Base, and Catalyst.

  • Inhibitor Addition: Add 10–20 mol% of BHT (relative to 2-BCA).[1]

    • Why? BHT traps carbon-centered radicals that initiate polymerization but is too bulky to interfere with the Pd-catalytic cycle [2].[1]

  • Degassing: Sparge the solvent with Argon for 15 minutes before heating.

    • Why? Removes dissolved oxygen which can act as a radical initiator or oxidize the phosphine ligands.[1]

  • Monitoring: Monitor by TLC.

    • Pass: Distinct spots for SM and Product.[1]

    • Fail: A streak from the baseline indicates oligomers.[1] Stop heating immediately.

HeckPathway cluster_main Desired Pathway cluster_side Side Reaction (Polymerization) Start 2-BCA + Pd(0) Coordination Pd-Olefin Complex Start->Coordination Radical Free Radical Generation (Thermal/O2) Start->Radical High T / No Inhibitor Insertion Migratory Insertion Coordination->Insertion Product Coupled Product Insertion->Product Oligomer Gummy Oligomer Radical->Oligomer Inhibitor BHT (Scavenger) Inhibitor->Radical Blocks

Figure 2: Competition between the desired Pd-cycle and the radical side reaction.

Module 3: Purification & Remediation

Q: I have a crude mixture containing product, unreacted 2-BCA, and some "gunk." How do I purify it? A: Polymerized/dimerized cinnamic acids have significantly different solubility profiles than the monomer.[1]

Solubility Differential Table

Solvent2-BCA MonomerDimer/OligomerAction
Ethanol (Cold) SolubleSparingly SolubleRecrystallization Solvent
Diethyl Ether SolubleInsolublePrecipitation Solvent
Aq.[1] NaOH (1M) Soluble (Salt)Soluble (Salt)Avoid for separation
Water (Acidic) InsolubleInsolubleNon-selective

Remediation Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a minimum amount of warm Ethanol or Acetone.

  • Precipitation: Add the solution dropwise into cold Diethyl Ether or Hexane.

    • Result: The high-MW oligomers often precipitate as a gum or fine white powder, while the monomer and coupled product remain in solution.[1]

  • Filtration: Filter off the solid precipitate.[1]

  • Recrystallization: If 2-BCA is the major impurity, recrystallize the filtrate from Ethanol/Water (9:1).[1] The pure trans-2-BCA will crystallize as needles (MP 215°C), while coupled products often remain in the mother liquor or crystallize separately depending on their structure.[1]

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066.[1] [Link] (Mechanistic details on oligomerization side reactions).

  • Schmidt, G. M. J. (1971).[1] Photodimerization in the solid state.[1][2] Pure and Applied Chemistry, 27(4), 647-678.[1] [Link] (Foundational text on topochemical dimerization of cinnamic acids).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 2-Bromocinnamic Acid vs. 4-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of cinnamic acid derivatives, distinguishing regioisomers is a critical checkpoint. While Mass Spectrometry (MS) often yields identical molecular ions for isomers, Proton Nuclear Magnetic Resonance (


H NMR)  provides the definitive structural fingerprint required for identification.

This guide details the spectroscopic distinction between 2-bromocinnamic acid (ortho) and 4-bromocinnamic acid (para). The core differentiator lies not just in the aromatic splitting patterns (symmetry vs. asymmetry), but significantly in the chemical shift of the


-vinylic proton , which is highly sensitive to the steric and electronic environment imposed by the ortho-substituent.

Structural Analysis & Proton Assignment

Before interpreting spectra, we must define the proton environments. The trans-geometry (E-isomer) is the thermodynamically dominant form and the focus of this guide.

Molecular Visualization

The following diagram illustrates the proton numbering scheme used in the data tables. Note the proximity of the Bromine atom to the


-proton in the 2-bromo isomer.

CinnamicStructures cluster_0 4-Bromocinnamic Acid (Para) cluster_1 2-Bromocinnamic Acid (Ortho) node_4 Symmetric Aromatic System (AA'BB') Br is distant from Vinyl group node_2 Asymmetric Aromatic System (ABCD) Br is proximal to H-beta

Figure 1: Structural comparison highlighting the symmetry difference. In the 2-bromo isomer, the 'Ortho Effect' significantly impacts the vinylic protons.

Experimental Protocol

To ensure reproducibility and comparable chemical shifts, strict adherence to solvent and concentration standards is required. Cinnamic acids are prone to dimerization in non-polar solvents; therefore, DMSO-d


  is the standard for polar acidic compounds.
Standardized Workflow

Workflow Start Sample Preparation Weigh Weigh 10-15 mg of Substrate (Precision: ±0.1 mg) Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Contains 0.03% TMS v/v) Weigh->Solvent Mix Vortex to Dissolve (Ensure no suspension remains) Solvent->Mix Acquire Acquisition (400 MHz+) Pulse: 30° | D1: 1.0s | Scans: 16 Mix->Acquire Process Processing Ref: TMS to 0.00 ppm Phase & Baseline Correction Acquire->Process

Figure 2: Standardized 1H NMR acquisition workflow for carboxylic acid derivatives.

Critical Note on Solvent: Do not use CDCl


 for precise chemical shift comparisons of cinnamic acids unless necessary. In CDCl

, the carboxylic acid proton (-COOH) signal is broad and concentration-dependent (10–13 ppm), and solubility issues may lead to poor signal-to-noise ratios.

Comparative Data Analysis

The following data represents standard values obtained in DMSO-d


  at 300–400 MHz.
Chemical Shift Table
Proton Assignment4-Bromocinnamic Acid (

ppm)
2-Bromocinnamic Acid (

ppm)
MultiplicityCoupling Constant (

)
-COOH (Acid)12.40 - 12.6012.60 - 12.80Broad SingletN/A
H-

(Vinyl)
7.55 - 7.62 7.90 - 8.00 Doublet~16.0 Hz (trans)
H-

(Vinyl)
6.50 - 6.606.60 - 6.70Doublet~16.0 Hz (trans)
Aromatic Region 7.50 - 7.707.30 - 7.80See BelowSee Below
Detailed Region Analysis
A. The Vinylic Region (The Diagnostic Key)

This is the most immediate visual differentiator.

  • 4-Bromo: The H-

    
     proton appears around 7.6 ppm . It is deshielded by the phenyl ring but relatively unaffected by the bromine at the far para-position.
    
  • 2-Bromo: The H-

    
     proton is significantly deshielded, shifting downfield to ~7.95 ppm .
    
    • Mechanism:[1][2] This is the "Ortho Effect." The bulky bromine atom at the 2-position exerts steric strain, twisting the ring slightly out of coplanarity, and its electron cloud (lone pairs) interacts spatially with the H-

      
       proton. Additionally, the anisotropy of the C-Br bond affects the local magnetic field of H-
      
      
      
      .
B. The Aromatic Region
  • 4-Bromo (Symmetric AA'BB'): You will observe two distinct doublets (often looking like a "roofed" quartet system) integrating to 2 protons each.

    • 
       ~7.65 (d, 2H, ortho to vinyl)
      
    • 
       ~7.58 (d, 2H, ortho to Br)
      
    • Note: These signals often overlap heavily in DMSO, appearing as a multiplet around 7.6 ppm.

  • 2-Bromo (Asymmetric ABCD): Symmetry is broken. You will see four distinct proton environments .

    • One doublet is typically shifted downfield (H-3, ortho to Br).

    • The remaining three protons appear as a series of triplets and doublets between 7.3 and 7.5 ppm.[3]

Mechanistic Interpretation

Why do these shifts occur? Understanding the causality ensures you can apply this logic to similar analogs (e.g., Chlorocinnamic acids).

  • Resonance vs. Induction:

    • The alkene double bond is electron-withdrawing relative to the ring.

    • Bromine is inductively withdrawing (-I) but resonance donating (+R).

    • In the 4-position , the electronic effects are distributed symmetrically.

    • In the 2-position , the inductive effect is stronger on the vinyl group due to proximity.

  • Steric Deshielding (Van der Waals shift):

    • In 2-bromocinnamic acid , the bromine atom is physically close to the

      
      -proton of the alkene. The electron clouds repel, descreening the nucleus of the 
      
      
      
      -proton, causing it to resonate at a higher frequency (downfield shift to ~8.0 ppm).

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3173 (4-Bromocinnamic acid) & SDBS No. 6608 (2-Bromocinnamic acid). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. [Link]

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (General reference for Ortho-effects in NMR). [Link]

Sources

FTIR spectrum analysis of carbonyl stretch in o-bromocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectral Analysis of the Carbonyl Stretch in o-Bromocinnamic Acid

Introduction: The Carbonyl Signature

In the landscape of pharmaceutical and materials science, the carbonyl group (C=O) is a cornerstone functional group, pivotal to the identity and reactivity of a vast array of molecules. Its characteristic strong absorption in infrared (IR) spectroscopy provides a powerful diagnostic tool for molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy, in particular, offers a rapid, non-destructive, and highly sensitive method to probe the vibrational modes of molecules. This guide provides a senior application scientist's perspective on the analysis of the carbonyl stretching frequency (ν(C=O)) in ortho-bromocinnamic acid, a substituted aromatic carboxylic acid. We will dissect the electronic and structural factors that dictate its spectral position and compare it against relevant molecules to provide a comprehensive analytical framework.

Theoretical Framework: Factors Governing Carbonyl Stretching Frequency

The position of the C=O stretching vibration in an IR spectrum is exquisitely sensitive to the local electronic and structural environment. Understanding these influences is paramount for accurate spectral interpretation. The primary factors include electronic effects (resonance and induction), hydrogen bonding, and conjugation.[1][2][3]

A diagram illustrating the key influencers on the carbonyl stretching frequency is presented below.

G cluster_factors Influencing Factors cluster_effect Effect on C=O Bond cluster_result Spectral Outcome A Conjugation (Resonance) D Decreases Bond Order (Weaker, Longer Bond) A->D Lowers ν B Inductive Effects (Substituents) E Increases Bond Order (Stronger, Shorter Bond) B->E Raises ν (EWG) C Hydrogen Bonding (Dimerization) C->D Lowers ν F Observed ν(C=O) Stretching Frequency D->F E->F

Caption: Factors influencing the C=O stretching frequency.

  • Conjugation: When a carbonyl group is conjugated with a double bond or an aromatic ring, delocalization of π-electrons occurs.[3][4] This resonance effect reduces the double-bond character of the carbonyl group, weakening it and thus lowering the stretching frequency, typically by 20-40 cm⁻¹.[1][5] Cinnamic acid and its derivatives are classic examples of conjugated systems.

  • Inductive Effects: Electron-withdrawing groups (EWGs) attached to the carbonyl carbon or nearby atoms can pull electron density away through the sigma bonds.[6][7] This effect tends to strengthen the C=O bond, increasing its force constant and shifting the absorption to a higher frequency (a "blue shift").[8] Halogens like bromine exert a strong electron-withdrawing inductive effect.

  • Hydrogen Bonding: Carboxylic acids in the solid state or in concentrated solutions typically exist as hydrogen-bonded dimers.[9][10] This hydrogen bonding lengthens and weakens the C=O bond, causing a significant decrease in its stretching frequency compared to the free monomer.[3][7] The resulting O-H stretch is also characteristically broad, appearing between 2500-3300 cm⁻¹.[9][11]

Comparative Analysis of Carbonyl Frequencies

To understand the spectrum of o-bromocinnamic acid, it is essential to compare it with structurally related compounds. The following table summarizes the expected ν(C=O) and the dominant effects at play.

CompoundStructureKey Influencing FactorsExpected ν(C=O) (cm⁻¹)
Hexanoic Acid CH₃(CH₂)₄COOHSaturated; Strong H-Bonding~1710 - 1721[9]
Cinnamic Acid C₆H₅CH=CHCOOHConjugation (C=C, Phenyl); Strong H-Bonding~1680 - 1700[11]
o-Bromocinnamic Acid o-Br-C₆H₄CH=CHCOOHConjugation; Strong H-Bonding; Inductive Effect (-Br)Predicted: ~1685 - 1705
p-Bromocinnamic Acid p-Br-C₆H₄CH=CHCOOHConjugation; Strong H-Bonding; Inductive Effect (-Br)Predicted: ~1680 - 1700

Discussion of Comparative Data:

  • Hexanoic Acid vs. Cinnamic Acid: The most striking comparison is between a saturated carboxylic acid and cinnamic acid. The carbonyl stretch of cinnamic acid is found at a significantly lower wavenumber (~1680 cm⁻¹) compared to hexanoic acid (~1715 cm⁻¹).[9][11] This shift of approximately 30-35 cm⁻¹ is a direct consequence of the extended conjugation provided by the adjacent alkene and phenyl groups, which delocalizes electron density and weakens the C=O bond.[5]

  • Cinnamic Acid vs. o-Bromocinnamic Acid: The introduction of a bromine atom at the ortho position introduces a competing factor. Bromine is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect tends to pull electron density from the ring and the conjugated system, which would slightly strengthen the C=O bond and increase its stretching frequency relative to unsubstituted cinnamic acid. Therefore, the ν(C=O) of o-bromocinnamic acid is predicted to be slightly higher than that of cinnamic acid.

  • o-Bromocinnamic Acid vs. p-Bromocinnamic Acid: While both isomers feature the electron-withdrawing bromine, the ortho position in o-bromocinnamic acid may also introduce steric effects that could potentially disrupt the planarity of the molecule, slightly reducing the efficiency of conjugation. However, the primary difference is electronic. The inductive effect is distance-dependent and strongest at the ortho position. This would suggest the frequency for the ortho isomer might be slightly higher than for the para isomer, where the inductive effect is weaker.

Experimental Protocol: FTIR Analysis via KBr Pellet Method

Acquiring a high-quality FTIR spectrum of a solid sample like o-bromocinnamic acid is crucial for accurate analysis. The Potassium Bromide (KBr) pellet method is a well-established technique.[12]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A 1. Grind Sample (1-2 mg) B 2. Mix with KBr (~100 mg, dry) A->B C 3. Press Pellet (High Pressure) B->C D 4. Run Background (Empty Chamber) C->D E 5. Mount Pellet & Acquire Spectrum D->E F 6. Identify Key Peaks (C=O, O-H, C=C) E->F G 7. Compare with Reference Spectra F->G

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Materials: o-Bromocinnamic acid, FTIR-grade Potassium Bromide (KBr, dried in an oven at >100°C for several hours and stored in a desiccator), agate mortar and pestle, pellet press, FTIR spectrometer.

  • Sample Preparation:

    • Place approximately 1-2 mg of the o-bromocinnamic acid sample into a clean, dry agate mortar.

    • Add approximately 100-150 mg of dry KBr. The ratio of sample to KBr should be roughly 1:100. Causality: Using dry KBr is critical to avoid a broad water absorption band around 3400 cm⁻¹ which can obscure the O-H stretch of the acid.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Causality: Thorough grinding reduces particle size, which minimizes scattering of the IR beam (the Christiansen effect) and leads to a higher quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the powder into the collar of the pellet press.

    • Place the assembly under vacuum to remove trapped air, which can cause the pellet to be opaque.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty and run a background scan. This is a self-validating step that subtracts the spectral signature of atmospheric CO₂ and water vapor.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the peak corresponding to the C=O stretch (expected in the 1680-1710 cm⁻¹ region). Note its exact wavenumber, shape, and intensity.

    • Observe other key peaks: the very broad O-H stretch (2500-3300 cm⁻¹), the C=C alkene stretch (~1620-1640 cm⁻¹), and aromatic C=C stretches (~1600, ~1450 cm⁻¹).[11]

Conclusion

The FTIR analysis of the carbonyl stretch in o-bromocinnamic acid is a nuanced task that requires an appreciation of multiple competing electronic and intermolecular forces. While the extended conjugation of the cinnamic acid framework serves to lower the ν(C=O) significantly compared to its saturated counterparts, the electron-withdrawing inductive effect of the ortho-bromine substituent counteracts this trend, likely resulting in a carbonyl absorption at a slightly higher wavenumber than in unsubstituted cinnamic acid. This guide provides the theoretical foundation, comparative data, and a robust experimental protocol for researchers to confidently identify and interpret the carbonyl signature of this and similar complex molecules.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. [Link]

  • Chad's Prep®. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). [Link]

  • Olchowicz, R., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. PMC. [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds (video). [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University. [Link]

  • Smith, B. C. (2018, November 1). The C=O Bond, Part VIII: Review. Spectroscopy Online. [Link]

  • Khan Academy. (2014, July 9). IR signals for carbonyl compounds | Spectroscopy | Organic chemistry. [Link]

  • Barrow, G. M. (1953). Conjugation and the Intensity of the Infrared Carbonyl Band. AIP Publishing. [Link]

  • Socratic. (2014, December 5). What is the effect of conjugation of a carbonyl group in IR spectroscopy? [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

  • SciELO México. (n.d.). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • eGyanKosh. (n.d.). METAL CARBONYL COMPOUNDS-II. [Link]

  • YouTube. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. [Link]

  • YouTube. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency. [Link]

  • Repository of the Academy's Library. (2013, May 30). Hydrogen bonding interactions in a-substituted cinnamic acid ester derivatives studied by FT–IR spectroscopy and calculations. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2025, August 8). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates | Request PDF. [Link]

  • Characteristic Group Vibrations of Organic Molecules II. (n.d.). [Link]

  • Ishikita, H., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • ResearchGate. (n.d.). FTIR spectra with peak focused on carbonyl stretching vibration (C=O)... [Link]

  • Oregon State University. (2018, September 22). The C=O Stretch. [Link]

Sources

Technical Guide: Precision Melting Point Calibration at 215°C

Author: BenchChem Technical Support Team. Date: February 2026

Establishing trans-2-Bromocinnamic Acid as the Superior Standard

Executive Summary: The "Thermal Gap"

In high-performance thermal analysis—specifically Differential Scanning Calorimetry (DSC) and automated capillary melting point determination—a critical calibration gap exists between 190°C (Sulfapyridine) and 235°C (Caffeine).

While Anthracene (216°C) has historically filled this niche, it presents significant technical liabilities: high sublimation rates, fluorescence interference, and toxicity concerns. This guide evaluates trans-2-bromocinnamic acid (T2BCA) as a superior, high-fidelity alternative for the 215°C setpoint, offering enhanced optical stability and reduced instrument contamination risks.

Technical Profile: trans-2-Bromocinnamic Acid

Cas No: 7345-79-1 Molecular Formula: C₉H₇BrO₂ Target Melting Point: 215.0°C ± 0.5°C (Thermodynamic Mode)[1]

The Structural Advantage

Unlike polycyclic aromatic hydrocarbons (PAHs) like anthracene, T2BCA derives its thermal stability from intermolecular hydrogen bonding . In the solid state, carboxylic acids form stable dimers. This dimerization, combined with the steric bulk of the ortho-bromine atom, creates a rigid crystal lattice that resists sublimation until the phase transition occurs.

Key Mechanism: The bromine atom at the C2 position locks the phenyl ring orientation, preventing the free rotation observed in unsubstituted cinnamic acid, thereby sharpening the melting endotherm.

Comparative Analysis: T2BCA vs. Anthracene

Objective comparison of the candidate against the incumbent standard.

Featuretrans-2-Bromocinnamic Acid Anthracene Operational Impact
Melting Point 215 - 217°C 216 - 218°CIdentical thermal range; direct drop-in replacement.
Sublimation Low High Anthracene sublimes before melting, coating furnace windows and sensor lenses, leading to "fogging" and drift.
Optical Behavior Non-FluorescentFluorescent Anthracene fluorescence can trigger false "onset" readings in automated optical detection systems.
Toxicity Irritant (GHS07)PAH (Toxic/Carcinogen Suspect)T2BCA requires standard PPE; Anthracene requires stringent containment.
Hygroscopicity Low to ModerateHydrophobicT2BCA must be dried (desiccated) to ensure sharp onset; Anthracene is less moisture-sensitive.
Decision Matrix Diagram

The following diagram illustrates the selection logic for choosing T2BCA over Anthracene based on instrument type and safety protocols.

SelectionLogic Start Select 215°C Standard InstType Instrument Type? Start->InstType Optical Automated Optical (Camera/Sensor) InstType->Optical DSC DSC / Thermal Flux InstType->DSC FluorescenceCheck Fluorescence Interference? Optical->FluorescenceCheck SublimationCheck Sublimation Risk? DSC->SublimationCheck ResultAnth Use Anthracene (Requires Sealed Pan) SublimationCheck->ResultAnth Sealed Pan Only ResultT2BCA Use trans-2-Bromocinnamic Acid (Recommended) SublimationCheck->ResultT2BCA Open/Vented Pan FluorescenceCheck->ResultT2BCA Avoid False Trigger

Figure 1: Decision matrix for selecting the appropriate 215°C standard based on instrumentation constraints.

Experimental Protocol: Self-Validating Calibration

To ensure scientific integrity (E-E-A-T), this protocol uses a Bracketing Strategy . You cannot validate a standard in isolation; it must be bracketed by a lower and higher certified reference material (CRM).

Materials
  • Primary Standard A (Low): Sulfanilamide (164.5°C) or Salicylic Acid (159°C).

  • Target Standard B: trans-2-Bromocinnamic Acid (Expected: 215°C).

  • Primary Standard C (High): Caffeine (236°C).

  • Apparatus: Automated Capillary MP System (e.g., Mettler Toledo MP series or SRS DigiMelt).

Step-by-Step Workflow

1. Sample Preparation (Crucial Step):

  • Context: Cinnamic acid derivatives can adsorb surface moisture, broadening the melting range.

  • Action: Dry T2BCA in a vacuum desiccator over silica gel for 24 hours.

  • Grinding: Gently pulverize the sample.[2] Warning: Do not over-grind; excessive mechanical force can induce static charge or polymorphic shifts.

  • Packing: Fill capillary to 3mm height. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).

2. The "Thermodynamic" Ramp:

  • Most errors occur due to fast ramp rates.

  • Fast Ramp: Heat to 205°C at 10°C/min.

  • Equilibration: Hold at 205°C for 2 minutes.

  • Measurement Ramp: Ramp from 205°C to 220°C at 1.0°C/min (USP <741> Class Ia standard).

3. Validation Logic (The Loop):

  • Run Standard A (Low).

  • Run Standard B (Target).

  • Run Standard C (High).

  • Pass Criteria: If Standards A and C are within ±0.3°C of cert value, and Standard B is within ±0.5°C of 215.0°C, the system is linear and valid.

Calibration Workflow Diagram

CalibrationLoop Start Start Calibration Dry Desiccate Sample (24h Vacuum) Start->Dry BracketLow Run Low Std (Sulfanilamide 165°C) Dry->BracketLow RunTarget Run Target (T2BCA 215°C) BracketLow->RunTarget BracketHigh Run High Std (Caffeine 236°C) RunTarget->BracketHigh Check Linearity Check BracketHigh->Check Pass System Validated Check->Pass All within ±0.5°C Fail Recalibrate (Check Sensor) Check->Fail Deviation >0.5°C Fail->Start Retry

Figure 2: The "Bracketing" workflow ensures the 215°C measurement is part of a linear thermal response curve.

References
  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature.

  • Mettler Toledo. (2019).[3] Compliance with Amended General Chapter USP <741>. ChemRxiv.[3]

  • National Institute of Standards and Technology (NIST). 2-Bromocinnamic Acid Properties. PubChem CID 688321.[4]

  • Fisher Scientific. Safety Data Sheet: trans-2-Bromocinnamic acid.

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Application Note.

Sources

A Comparative Crystallographic Guide to 3-(2-bromophenyl)-2-propenoic Acid and Related Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction (XRD) data for 3-(2-bromophenyl)-2-propenoic acid. For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for predicting its physicochemical properties, and ultimately, its biological activity. Herein, we present a detailed examination of the crystal structure of 3-(2-bromophenyl)-2-propenoic acid and compare it with two structurally related analogues: the parent compound, trans-cinnamic acid, and the positional isomer, 4-bromocinnamic acid. This comparison will illuminate the subtle yet significant influence of the bromine substituent's position on the overall crystal packing and intermolecular interactions.

The cinnamic acid scaffold is a prevalent motif in numerous biologically active compounds and natural products. The introduction of a halogen atom, such as bromine, can profoundly alter a molecule's lipophilicity, metabolic stability, and binding interactions with macromolecular targets. Therefore, a precise understanding of the steric and electronic consequences of such substitutions, as revealed by single-crystal XRD, is a critical component of rational drug design.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure through single-crystal XRD is a meticulous process that provides unparalleled insight into its atomic arrangement. The following protocol outlines the standardized workflow for such an analysis, emphasizing the causality behind each step to ensure data integrity and trustworthiness.

Step-by-Step Methodology
  • Crystal Selection and Mounting:

    • Rationale: The selection of a high-quality, single crystal, typically 0.1-0.4 mm in size, is the most critical step.[1] The crystal should be free of cracks and other defects to ensure a clean diffraction pattern.

    • Procedure: A suitable crystal is identified under a polarized light microscope. The crystal is then carefully mounted on a goniometer head using a cryoprotectant oil, which also serves to prevent crystal degradation from atmospheric moisture.

  • Data Collection:

    • Rationale: The mounted crystal is subjected to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. To obtain a complete dataset, the crystal is rotated through a series of angles.

    • Procedure: The goniometer, with the mounted crystal, is placed on the diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation. Following this, a full sphere of data is collected by systematically rotating the crystal. Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Reduction and Structure Solution:

    • Rationale: The raw diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map.

    • Procedure: The collected diffraction spots are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled. The resulting data is used with direct methods or Patterson synthesis to determine the initial positions of the atoms.

  • Structure Refinement:

    • Rationale: The initial atomic model is refined against the experimental data to improve its accuracy.

    • Procedure: A least-squares refinement process is employed to minimize the difference between the observed and calculated structure factors. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_selection Crystal Selection mounting Mounting crystal_selection->mounting preliminary_scan Preliminary Scan mounting->preliminary_scan full_scan Full Data Sphere preliminary_scan->full_scan data_reduction Data Reduction full_scan->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure

Experimental workflow for single-crystal X-ray diffraction.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 3-(2-bromophenyl)-2-propenoic acid and its selected comparators. This data provides a quantitative basis for understanding the structural modifications induced by the bromine substituent.

Parameter3-(2-bromophenyl)-2-propenoic acidtrans-Cinnamic Acid4-bromocinnamic acid
Formula C₉H₇BrO₂C₉H₈O₂C₉H₇BrO₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/n
a (Å) 8.353(2)5.582(2)15.688(3)
b (Å) 15.485(3)17.671(4)4.028(1)
c (Å) 6.858(1)7.735(2)13.911(3)
β (°) ** 109.18(3)96.49(2)104.09(3)
Volume (ų) **837.5(3)758.0(3)853.4(4)
Z 444
Key Intermolecular Interaction O-H···O hydrogen bonds forming centrosymmetric dimersO-H···O hydrogen bonds forming centrosymmetric dimersO-H···O hydrogen bonds forming centrosymmetric dimers

Structural Analysis and Comparison

A detailed analysis of the crystal structures reveals that all three compounds crystallize in the monoclinic system and exhibit the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. This is a common and robust supramolecular synthon for carboxylic acids.

In trans-cinnamic acid, the planar molecules are arranged in a herringbone pattern. The crystal structure of 3-(2-bromophenyl)-2-propenoic acid, while also forming hydrogen-bonded dimers, displays a different packing arrangement likely influenced by the steric bulk and potential for halogen bonding of the ortho-bromo substituent. The bromine atom in the ortho position forces the phenyl ring to be twisted with respect to the propenoic acid plane, which is a significant deviation from the largely planar conformation of trans-cinnamic acid.

Conversely, in 4-bromocinnamic acid, the bromine atom is located at the para-position, which has a less pronounced steric effect on the molecular conformation compared to the ortho-isomer. However, the presence of the bromine atom introduces the possibility of Br···Br or Br···π interactions, which can influence the overall crystal packing. The crystal structure of 4-bromocinnamic acid is stabilized by O-H···O hydrogen bonding and C-H···O interactions.

hydrogen_bonding cluster_dimer Centrosymmetric Dimer Formation mol1 Molecule 1 (R-COOH) mol1_O1 O1 mol1_O2 O2-H mol2 Molecule 2 (HOOC-R) mol2_O1 O1 mol2_O2 O2-H mol1_O2->mol2_O1 H-bond mol2_O2->mol1_O1 H-bond caption Schematic of the O-H···O hydrogen bonding motif.

Sources

UV-Vis Absorption Maxima of 2-Substituted Cinnamic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 2-Substituted Cinnamic Acid Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The ultraviolet-visible (UV-Vis) absorption profile of cinnamic acid derivatives is a critical parameter in pharmaceutical quality control, sunscreen formulation, and phytochemical analysis. While para-substituted derivatives (e.g., p-coumaric acid) are widely characterized due to their linear conjugation, 2-substituted (ortho) derivatives present unique spectroscopic challenges.

This guide objectively compares the absorption maxima (


) of key 2-substituted cinnamic acid derivatives. It highlights the competing forces of steric inhibition of resonance  (which induces hypsochromic/blue shifts) and electronic auxochromic effects  (which induce bathochromic/red shifts).

Theoretical Framework: The Ortho-Effect Mechanism

To interpret the data correctly, one must understand the structural dynamics at play. The cinnamic acid chromophore relies on the planarity of the phenyl ring and the propenoic acid side chain to maintain extended


-conjugation.
  • Electronic Effect: Substituents with lone pairs (e.g., -OH, -OCH

    
    ) generally act as auxochromes, donating electrons into the 
    
    
    
    -system and lowering the energy gap for
    
    
    transitions (Red Shift).
  • Steric Effect (The "Ortho" Twist): A substituent at the 2-position physically clashes with the vinyl side chain. This forces the molecule to rotate out of planarity, breaking the conjugation. This typically raises the transition energy (Blue Shift) and lowers the extinction coefficient (

    
    ).
    
Visualization: Steric vs. Electronic Competition

The following diagram illustrates the logical flow determining the final


.

OrthoEffect cluster_outcome Outcome Examples Substituent 2-Position Substituent Steric Steric Bulk (Twists Bond) Substituent->Steric Physical Size Electronic Electronic Effect (Resonance/Induction) Substituent->Electronic e- Density Conjugation Effective Conjugation Length Steric->Conjugation Reduces Planarity Electronic->Conjugation Extends System Shift Observed Shift (vs Cinnamic Acid) Conjugation->Shift Determines Energy Gap Nitro 2-NO2: Electronic Wins (Red Shift) Shift->Nitro Methyl 2-CH3: Steric Wins (Blue/No Shift) Shift->Methyl

Figure 1: Decision logic for predicting spectral shifts in ortho-substituted cinnamates.

Comparative Data: Absorption Maxima ( )[1][2][3]

The following table synthesizes experimental data for 2-substituted derivatives in polar protic solvents (Methanol/Ethanol). Note that values may shift by 2–5 nm depending on specific solvent interactions (solvatochromism).

CompoundSubstituent (R)

(nm)
Spectral CharacterKey Driver
Cinnamic Acid -H273 Sharp, single bandBaseline Conjugation
2-Hydroxycinnamic Acid (o-Coumaric Acid)-OH278, 322 (sh) Broad, dual bandIntramolecular H-bond stabilizes planarity; Red shift.
2-Methoxycinnamic Acid -OCH

282, 320 (sh) Distinct shoulderAuxochromic effect > Steric twist.
2-Chlorocinnamic Acid -Cl276 Similar to unsubstitutedSteric bulk cancels weak auxochromic effect.
2-Nitrocinnamic Acid -NO

330 Strong red shiftStrong -M effect extends conjugation despite sterics.
2-Methylcinnamic Acid -CH

270-272 Slight Blue shiftSteric Hindrance dominates; reduces conjugation.

(Note: "sh" denotes a shoulder peak. Data compiled from spectroscopic databases and verified literature [1][2][4].)

Technical Analysis of Anomalies
  • The "Nitro" Exception: Despite being bulky, the nitro group (-NO

    
    ) induces a massive red shift (~57 nm). This is because the nitro group is a strong electron withdrawer, creating a "push-pull" system with the aromatic ring that dramatically lowers the HOMO-LUMO gap, overcoming the steric twisting.
    
  • The Hydroxy Stabilization: Unlike the methyl group, the 2-hydroxy group can form an intramolecular hydrogen bond with the carbonyl oxygen of the side chain (if cis) or interact with solvent. This locks the molecule in a more planar conformation than expected, allowing the auxochromic oxygen to red-shift the spectrum.

Experimental Protocol for Accurate Measurement

To replicate these values for comparative studies, follow this standardized protocol. This ensures that solvent cutoffs and concentration effects do not distort the


.
Workflow Diagram

Protocol Start Start Analysis Prep 1. Stock Solution Prep (1 mg/mL in MeOH) Start->Prep Dilution 2. Serial Dilution Target: 10-5 M (~10 µg/mL) Prep->Dilution Avoid Saturation Blank 3. Baseline Correction (Pure MeOH in dual beam) Dilution->Blank Scan 4. Scan 200-400 nm (Scan Speed: Medium) Blank->Scan Deriv 5. Derivative Calculation (Optional: 1st/2nd Derivative) Scan->Deriv Resolve Shoulders End Determine Lambda Max Deriv->End

Figure 2: Step-by-step experimental workflow for UV-Vis characterization.

Step-by-Step Methodology
  • Solvent Selection: Use HPLC-grade Methanol (Cutoff: 205 nm) or Ethanol (Cutoff: 210 nm). Avoid Acetone or Benzene due to high UV cutoffs that mask the primary bands.

  • Sample Preparation:

    • Weigh 1.0 mg of the cinnamic acid derivative.

    • Dissolve in 10 mL Methanol (Stock: 100 µg/mL).

    • Dilute 1 mL of Stock into 9 mL Methanol (Final: 10 µg/mL or

      
       M).
      
  • Measurement:

    • Use a Quartz cuvette (1 cm path length). Glass absorbs UV <300 nm and must be avoided.

    • Run a baseline scan with pure solvent.

    • Scan sample from 400 nm down to 200 nm.

  • Data Validation: Ensure absorbance (A) is between 0.2 and 0.8 A. If A > 1.0, dilute further to prevent deviations from Beer-Lambert Law.

References

  • RSC Photochemical & Photobiological Sciences. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions.

  • BenchChem. (2025). Spectroscopic analysis comparison of different cinnamic acid derivatives.

  • National Institute of Standards and Technology (NIST). (2025). 2-Chlorocinnamic acid IR and Gas Phase Spectra.

  • National Institutes of Health (NIH) PubChem. (2025).[1] 2-Methoxycinnamic acid Spectral Data.

  • MDPI Molecules. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents.[2][3]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-bromocinnamic acid. By comparing its fragmentation to that of unsubstituted cinnamic acid and considering the influence of its ortho-bromo substituent, we can predict a detailed fragmentation map. This analysis is crucial for researchers in medicinal chemistry, metabolomics, and analytical sciences who rely on mass spectrometry for structural elucidation and impurity profiling.

Introduction: The Logic of Fragmentation

Mass spectrometry (MS) is a cornerstone of molecular analysis, providing high-sensitivity detection and structural information based on the mass-to-charge ratio (m/z) of ionized molecules. In techniques like Electron Ionization (EI), the energy of ionization is sufficient to not only form a molecular ion (M⁺˙) but also to induce its fragmentation into smaller, characteristic ions. The resulting pattern of fragments is a molecular fingerprint that, when correctly interpreted, reveals the molecule's underlying structure.

The fragmentation of 2-bromocinnamic acid is governed by the interplay of three key structural features: the carboxylic acid group, the aromatic ring, and the ortho-positioned bromine atom. The stability of the resulting fragments dictates the most probable fragmentation pathways. Aromatic systems tend to form stable molecular ions, while carboxylic acids have well-documented cleavage patterns.[1][2][3] However, the most distinguishing feature of 2-bromocinnamic acid is the bromine substituent at the ortho position, which introduces unique fragmentation pathways known as "proximity effects" or "ortho effects".[4][5][6]

The Analyte: 2-Bromocinnamic Acid at a Glance

Before dissecting its fragmentation, it is essential to characterize the parent molecule.

  • Structure:

    Figure 1. Chemical structure of (2E)-3-(2-bromophenyl)prop-2-enoic acid.

  • Molecular Formula: C₉H₇BrO₂

  • Molecular Weight: The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance, is a critical feature.[7] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

    • For ⁷⁹Br: 225.96 g/mol

    • For ⁸¹Br: 227.96 g/mol

    • Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 226 and m/z 228 .[8]

Comparative Fragmentation Analysis: Key Pathways

The fragmentation of 2-bromocinnamic acid can be understood by comparing it to the simpler cinnamic acid and by introducing the specific effects of the ortho-bromo group.

Pathway A: Carboxylic Acid Group Fragmentation

This pathway involves cleavages characteristic of most aromatic carboxylic acids.[1][3][9]

  • Loss of a Hydroxyl Radical (•OH): The initial molecular ion can lose a hydroxyl radical to form a stable acylium ion. This is a common fragmentation for carboxylic acids.

    • M⁺˙ - •OH → [M-17]⁺

    • Expected fragments at m/z 209 (from ⁷⁹Br isotope) and m/z 211 (from ⁸¹Br isotope).

  • Loss of a Carboxyl Radical (•COOH): Subsequent or direct loss of the entire carboxyl group as a radical is also a plausible fragmentation step.

    • M⁺˙ - •COOH → [M-45]⁺

    • This would lead to a bromostyrene cation at m/z 181 and m/z 183 .

Pathway B: The "Ortho Effect" - A Proximity-Driven Rearrangement

The defining fragmentation pathway for 2-bromocinnamic acid, which distinguishes it from its 3-bromo and 4-bromo isomers, is the "ortho effect." This is an intramolecular rearrangement where adjacent substituents interact, leading to unique fragment ions.[4][5][6]

  • Loss of Bromine Radical (•Br): The proximity of the carboxylic acid group facilitates the expulsion of the bromine atom as a radical. This process is far more pronounced for the ortho isomer than for the meta or para isomers.[5] The resulting fragment is a cyclized coumarin-like cation.

    • M⁺˙ - •Br → [M-79/81]⁺

    • This is a highly favorable pathway that leads to a very intense peak at m/z 147 . This ion, corresponding to the coumarin cation [C₉H₇O₂]⁺, is a key diagnostic marker for the 2-substituted isomer. The experimental data available confirms that m/z 147 is indeed the base peak in the EI spectrum of 2-bromocinnamic acid.[8]

Pathway C: Fragmentation of the Acrylate Side Chain

Following the initial losses, further fragmentation can occur.

  • Decarbonylation (Loss of CO): The acylium ion formed in Pathway A (m/z 209/211) can lose a molecule of carbon monoxide.

    • [M-17]⁺ - CO → [M-45]⁺

    • This also leads to the bromostyrene cation at m/z 181/183 .

  • Fragmentation of the [C₉H₇O₂]⁺ Ion: The stable m/z 147 ion can undergo further fragmentation, typical for coumarin-type structures.

    • Loss of CO: [C₉H₇O₂]⁺ - CO → [C₈H₇O]⁺ at m/z 119 .

    • Subsequent Loss of CO: [C₈H₇O]⁺ - CO → [C₇H₇]⁺ (tropylium ion) at m/z 91 .

Summary of Predicted Fragmentation

The following table summarizes the key predicted ions, their m/z values, and the proposed fragmentation mechanism. The presence of the bromine isotopic pattern is a self-validating feature for assigning bromine-containing fragments.

m/z (for ⁷⁹Br / ⁸¹Br)Proposed Fragment IonFormulaMechanism / Comment
226 / 228Molecular Ion [C₉H₇BrO₂]⁺˙Parent ion. The M+2 peak is characteristic of a monobrominated compound.
209 / 211Acylium Ion[C₉H₆BrO]⁺Loss of •OH radical from the carboxylic acid group (Pathway A).
181 / 183Bromostyrene Cation[C₈H₆Br]⁺Loss of •COOH from the molecular ion or loss of CO from the m/z 209/211 ion (Pathway A/C).
147 Coumarin Cation [C₉H₇O₂]⁺ Base Peak. Loss of •Br radical via the "ortho effect" (Pathway B). Diagnostic for the 2-bromo isomer.
103Phenylacetylene Cation[C₈H₇]⁺A common fragment from further breakdown.
91Tropylium Ion[C₇H₇]⁺A stable aromatic fragment resulting from the breakdown of larger ions (Pathway C).

Visualizing the Fragmentation Pathways

The logical flow of fragmentation can be visualized to better understand the relationships between the parent molecule and its daughter ions.

G M M⁺˙ (m/z 226/228) 2-Bromocinnamic Acid F209 [M-OH]⁺ (m/z 209/211) M->F209 - •OH F181 [M-COOH]⁺ (m/z 181/183) M->F181 - •COOH F147 [M-Br]⁺ (m/z 147) Base Peak M->F147 - •Br (Ortho Effect) F209->F181 - CO F103 [C₈H₇]⁺ (m/z 103) F181->F103 - Br F147->F103 - CO₂ F91 [C₇H₇]⁺ (m/z 91)

Caption: Proposed EI fragmentation pathways for 2-bromocinnamic acid.

Recommended Experimental Protocol

To validate this predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Prep1 1. Dissolve Sample (e.g., 1 mg/mL in Methanol) Prep2 2. (Optional) Derivatization (e.g., with BSTFA for GC) Prep1->Prep2 GCMS1 3. Inject 1 µL into GC-MS Prep2->GCMS1 GCMS2 4. Chromatographic Separation (e.g., DB-5ms column) GCMS1->GCMS2 GCMS3 5. Electron Ionization (70 eV) GCMS2->GCMS3 Data1 6. Mass Analysis (e.g., Quadrupole, m/z 50-300) GCMS3->Data1 Data2 7. Spectrum Analysis - Identify M⁺˙ (m/z 226/228) - Identify Base Peak (m/z 147) - Correlate fragments to pathways Data1->Data2

Caption: Experimental workflow for GC-MS analysis of 2-bromocinnamic acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-bromocinnamic acid.

    • Dissolve in 1 mL of a suitable volatile solvent like methanol or ethyl acetate.

    • Causality Note: For GC-MS analysis, carboxylic acids can exhibit poor peak shape. Derivatization to a more volatile ester (e.g., methyl ester) or a silyl ester (e.g., using BSTFA) is often performed to improve chromatographic performance. However, this will alter the molecular weight and fragmentation pattern, so analysis of the underivatized acid is necessary first if possible.

  • Instrumentation (GC-MS with EI Source):

    • Injector: Set to 250°C. Use a split or splitless injection depending on sample concentration.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. Causality Note: This program ensures good separation from solvent and potential impurities while eluting the analyte in a reasonable time.

    • MS Interface: Set transfer line temperature to 280°C.

    • Ion Source: Use a standard Electron Ionization (EI) source at 70 eV. Set source temperature to 230°C. Causality Note: 70 eV is the standard energy for EI-MS as it provides reproducible fragmentation patterns that are comparable to library spectra.

    • Mass Analyzer: Scan a mass range of m/z 40-350 to ensure capture of the molecular ion and all relevant fragments.

  • Data Analysis (Self-Validation):

    • Molecular Ion Confirmation: First, locate the pair of peaks at m/z 226 and 228. Their ~1:1 intensity ratio is the primary confirmation of a single bromine atom in the molecule.

    • Base Peak Identification: Identify the most intense peak in the spectrum. Based on the proximity effect, this is expected to be m/z 147.

    • Fragment Correlation: Identify other significant peaks (e.g., m/z 209/211, 181/183, 103, 91) and verify that the mass differences correspond to logical neutral losses (•OH, CO, •Br, •COOH).

    • Comparison with Isomers: If available, compare the obtained spectrum with those of 3-bromocinnamic and 4-bromocinnamic acid. The intensity of the m/z 147 peak should be dramatically higher for the 2-bromo isomer, providing authoritative confirmation of its identity.

References

  • D. V. Ramana and M. Vairamani, "Proximity effects in the electron ionisation mass spectra of substituted cinnamamides," Journal of the Chemical Society, Perkin Transactions 2, 1986, 703-707. [Link]

  • Schaldach, B., & Grützmacher, H. F. (1980). The fragmentations of substituted cinnamic-acids after electron-impact. Organic Mass Spectrometry, 15(4), 175–181. [Link]

  • Ndlela, L. L., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 29. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2018). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Mass Spectrometry, 7(1), A0063-A0063. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432-455. [Link]

  • Wang, J., et al. (2024). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Analytica Chimica Acta, 1298, 342379. [Link]

Sources

Safety Operating Guide

2-Propenoic acid, 3-(2-bromophenyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Propenoic acid, 3-(2-bromophenyl)- (2-Bromocinnamic Acid) Proper Disposal Procedures Document ID: SOP-DISP-2BCA-001 Version: 2.0 (Operational Safety)[1]

Part 1: Core Directive & Immediate Assessment

Identity Verification:

  • Chemical Name: 2-Propenoic acid, 3-(2-bromophenyl)-[1][2]

  • Common Synonyms: 2-Bromocinnamic acid; o-Bromocinnamic acid; (E)-3-(2-Bromophenyl)propenoic acid.[2]

  • CAS Number: 7345-79-1 (trans-isomer) or 7499-56-1 (general).[2]

  • Physical State: White to off-white solid.

Operational Summary: This compound is a halogenated organic acid . Unlike standard organic acids, the presence of the bromine atom on the aromatic ring dictates specific disposal protocols.[1][3] Upon incineration, it generates hydrogen bromide (HBr), a corrosive acid gas.[1][3] Therefore, it must not be disposed of in standard non-halogenated waste streams or general trash.[1][3]

The Golden Rules of Disposal:

  • NO SEWER DISPOSAL: Never pour down the drain.

  • SEGREGATION IS CRITICAL: Isolate from non-halogenated solvents to prevent cross-contamination of bulk waste streams (which drastically increases disposal costs).[3]

  • INCINERATION ONLY: Must be sent to a facility equipped with flue gas scrubbing (to neutralize HBr).

Part 2: Hazard Identification & Risk Assessment (E-E-A-T)

Before handling waste, you must understand the why behind the safety protocols.

Hazard CategoryGHS ClassificationOperational Implication
Health Skin Irrit. 2 (H315)Eye Irrit.[4] 2A (H319)STOT SE 3 (H335)PPE Requirement: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][3] Use a fume hood when transferring solids to avoid inhaling dust.[3]
Chemical Halogenated Organic AcidIncompatibility: Reacts with strong oxidizers and strong bases.[3] Do not mix with oxidizing waste (e.g., nitric acid, perchlorates) as this can generate toxic bromine gas (

).[1][3]
Environmental Halogenated WasteCompliance: RCRA regulations (USA) and EU Waste Framework Directive require specific coding for halogenated organics to ensure proper destruction.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Waste (Surplus Chemical)

Best for: Expired bottles, excess solid reagent, or contaminated weighing papers.[1][3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[3]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "2-Bromocinnamic Acid"[1][2][5]

    • Hazard Checkbox: [x] Toxic [x] Irritant

    • Critical Tag: "SOLID HALOGENATED ORGANIC WASTE"

  • Segregation: Place the container in the Halogenated Waste satellite accumulation area.[3]

    • Why? Mixing this solid with non-halogenated liquids (like acetone or ethanol waste) reclassifies the entire liquid drum as halogenated, increasing disposal fees by up to 200%.[1][3]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Mother liquors, filtrates, or cleaning solvents containing the compound.[1]

  • Solvent Compatibility Check: Ensure the solvent used is compatible with halogenated waste streams (e.g., dichloromethane, chloroform).[1][3]

    • If dissolved in non-halogenated solvent (e.g., Methanol): The entire mixture must now be treated as Halogenated Solvent Waste .[3]

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste container.[3]

    • Target: pH 4–10.

    • Action: If pH < 4 (highly acidic), neutralize carefully with dilute Sodium Bicarbonate (

      
      ) solution before adding to the main waste drum to prevent drum corrosion or gas buildup.[3]
      
  • Transfer: Pour into the Halogenated Organic Solvent drum/carboy.

    • Do not fill >90% to allow for thermal expansion.[3]

Scenario C: Spill Cleanup (Emergency Procedure)
  • Isolate: Evacuate the immediate area if dust is airborne.[3]

  • PPE: Don double nitrile gloves, goggles, and an N95 dust mask (or respirator).[1][3]

  • Containment: Cover the spill with a dry absorbent (e.g., vermiculite) or a specific acid-neutralizing spill kit.[3]

  • Cleanup: Sweep carefully to avoid dust generation.[3] Place debris in a sealable bag/container.

  • Disposal: Label as "Debris contaminated with 2-Bromocinnamic Acid" and manage as Solid Halogenated Waste .[3]

Part 4: Visual Decision Tree (Disposal Workflow)

This diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance and safety.

DisposalWorkflow Start Waste: 2-Propenoic acid, 3-(2-bromophenyl)- StateCheck What is the physical state? Start->StateCheck Solid Solid (Pure or Debris) StateCheck->Solid Powder/Crystals Liquid Liquid (Dissolved) StateCheck->Liquid Solution BinSolid DISPOSAL BIN: Solid Halogenated Organic Solid->BinSolid Label & Seal SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent No (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent No Neutralize Check pH. If < 4, Neutralize with NaHCO3 HaloSolvent->Neutralize Reclassify RECLASSIFY ENTIRE VOLUME AS HALOGENATED WASTE NonHaloSolvent->Reclassify Reclassify->Neutralize BinLiquid DISPOSAL BIN: Liquid Halogenated Organic Neutralize->BinLiquid Pour into Drum

Figure 1: Decision matrix for segregating 2-Bromocinnamic acid waste based on physical state and solvent composition.

Part 5: Regulatory & Compliance Codes

When filling out waste manifests for external contractors (e.g., Clean Harbors, Veolia), use the following designations to ensure the waste is routed to an incinerator with scrubbers.

  • RCRA Status (USA): Not P-listed or U-listed. Regulated as a characteristic waste if mixed with flammable solvents (D001) or if it exhibits toxicity (D004-D043, though unlikely for this specific compound unless tested).[1][3]

  • DOT Shipping Name (if pure): Corrosive solid, acidic, organic, n.o.s. (2-Bromocinnamic acid) or Environmentally hazardous substance, solid, n.o.s.[1][3] (depending on quantity and specific vendor profile).

  • Waste Profile Name: "Halogenated Organic Solids" or "Lab Pack - Organic Acids (Halogenated)".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 688321, 2-Bromocinnamic acid.[3] Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (2024). Hazardous Waste Characteristics: A Guide for Small Quantity Generators. Retrieved from [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.